5-Aminosalicylate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-amino-2-carboxyphenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,8H2,(H,10,11)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOPZPXVLCULAV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NO3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of 5 Aminosalicylate Research
Genesis from Sulfasalazine (B1682708) Research
Sulfasalazine was the brainchild of Dr. Nanna Svartz at the Karolinska Institute in Sweden. nih.gov Believing that rheumatoid arthritis had an infectious and inflammatory basis, she collaborated with a pharmaceutical company to create a compound that linked a sulfa drug, sulfapyridine (B1682706), with a salicylate (B1505791), 5-aminosalicylic acid, via an azo bond. nih.govtandfonline.com While its use in rheumatoid arthritis continued, its effectiveness in treating patients with ulcerative colitis, a form of IBD, became increasingly apparent. nih.govtandfonline.com This dual efficacy sparked scientific curiosity about its mechanism of action.
For years, it was unclear whether the therapeutic benefit of sulfasalazine in colitis was due to the intact molecule, its sulfa component, its salicylate component, or a combination thereof. tandfonline.com The prevailing hypothesis was that the sulfapyridine moiety was the primary active agent, given its known antibacterial properties. However, a significant number of patients experienced side effects attributed to the sulfapyridine component, driving further investigation into the compound's pharmacology. nih.govmayoclinic.org
Identification of 5-Aminosalicylate as the Active Moiety
A series of groundbreaking studies in the late 1970s definitively identified this compound as the active therapeutic part of sulfasalazine for the treatment of ulcerative colitis. fda.govnih.gov Seminal work by researchers Azad Khan and Stuart Truelove involved administering retention enemas of sulfasalazine, sulfapyridine, and 5-ASA to patients with active ulcerative colitis. nih.govtandfonline.com
The results of their controlled therapeutic trial were unequivocal. nih.gov Patients who received either sulfasalazine or 5-ASA enemas showed significant clinical and histological improvement. nih.gov In contrast, those who received sulfapyridine alone did not experience the same therapeutic benefit. nih.gov This elegantly designed experiment provided compelling evidence that 5-ASA was the active anti-inflammatory agent in the colon, and that sulfapyridine primarily acted as a carrier to deliver 5-ASA to the site of inflammation while also being the source of many of the drug's adverse effects. nih.govnih.govmayoclinic.org
This discovery was a paradigm shift in the understanding and treatment of IBD, paving the way for the development of new medications that could deliver 5-ASA to the colon without the associated toxicity of sulfapyridine. medscape.org
Development of Modern Aminosalicylate Formulations
The confirmation of 5-ASA as the active moiety spurred the development of a new generation of aminosalicylate medications. The primary challenge was to formulate oral 5-ASA in a way that it could bypass absorption in the upper gastrointestinal tract and be delivered directly to the colon, where it exerts its topical anti-inflammatory effects. nih.govnih.gov This led to several innovative drug delivery strategies.
One approach was to create new prodrugs that, like sulfasalazine, would be cleaved by bacteria in the colon to release 5-ASA. These formulations link 5-ASA to a carrier molecule via an azo bond.
Olsalazine (B1677275): This formulation consists of two 5-ASA molecules joined by an azo bond. abdominalkey.commycrohnsandcolitisteam.com
Balsalazide (B1667723): This prodrug links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-beta-alanine. abdominalkey.comnih.govresearchgate.net
These prodrugs successfully deliver 5-ASA to the colon but can sometimes be associated with side effects like watery diarrhea. nih.gov
Another strategy focused on creating formulations that release 5-ASA at specific locations or over a prolonged period within the gastrointestinal tract. These can be broadly categorized as pH-dependent and time-dependent release systems.
pH-Dependent Release: These formulations are coated with a resin, such as Eudragit-S, that dissolves only when the pH rises to a certain level (typically pH 7 or higher), which generally occurs in the terminal ileum and colon. nih.govnih.govacpjournals.org This allows for the targeted release of 5-ASA in the lower part of the intestine.
Time-Dependent Release (Sustained-Release): These formulations, such as those containing microgranules of 5-ASA coated with ethylcellulose, are designed to release the drug slowly and continuously as they transit through the gastrointestinal tract, from the small intestine to the colon. fda.govfda.govnih.gov
A more recent innovation is the Multi-Matrix System (MMX) technology. tandfonline.comnih.govnih.gov This formulation combines a pH-dependent coating with a matrix of lipophilic and hydrophilic excipients that control the release of 5-ASA. nih.gov This design aims for a delayed and extended release of the drug throughout the colon, allowing for once-daily dosing. tandfonline.comnih.gov
Table 1: Overview of Modern this compound Formulations
| Formulation Type | Mechanism of Action | Examples of Brand Names |
|---|---|---|
| Prodrugs | Azo-bond cleaved by colonic bacteria to release 5-ASA. | Olsalazine, Balsalazide |
| pH-Dependent Release | Coated with a resin that dissolves at a specific pH (typically ≥7.0) found in the terminal ileum and colon. | Asacol®, Lialda® (also utilizes MMX), Salofalk® (some formulations) |
| Time-Dependent Release | Microgranules with a semipermeable membrane that allows for slow, continuous release of 5-ASA throughout the GI tract. | Pentasa® |
| Multi-Matrix (MMX) System | A tablet with a gastro-resistant coating and an inner matrix that provides delayed and extended release of 5-ASA throughout the colon. | Lialda®, Mezavant® |
These diverse formulations provide clinicians with a range of options to tailor treatment to the individual patient's disease location and severity, marking a significant evolution from the single compound that started it all.
Advanced Analytical Methodologies for 5 Aminosalicylate Quantification
Chromatographic Techniques
Chromatography, particularly High-Efficiency Liquid Chromatography (HPLC), stands out as a cornerstone for the analysis of 5-ASA due to its high resolution and sensitivity. nih.gov
High-Efficiency Liquid Chromatography (HPLC) Applications
HPLC methods are widely employed for the determination of 5-ASA and its principal metabolite, N-acetyl-5-ASA, in various biological matrices such as plasma and urine, as well as in pharmaceutical dosage forms. upce.cznih.govsemanticscholar.org These methods often involve a sample preparation step, such as protein precipitation with agents like perchloric acid or methanol (B129727), followed by liquid-liquid extraction to enhance the purity of the analyte before injection into the HPLC system. upce.cznih.gov
The separation is typically achieved on reversed-phase columns, such as C18 or Purospher® RP-18e. upce.czsemanticscholar.orgnih.gov The mobile phase composition is a critical factor, often consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like methanol or acetonitrile, run in either isocratic or gradient elution mode. semanticscholar.orgnih.govijser.in
Detection can be performed using UV-Vis spectrophotometry or fluorescence detectors, with the latter offering enhanced sensitivity. upce.cznih.gov For instance, a method using a Purospher® RP-18e column with tandem UV (313 nm) and fluorescence (excitation at 300 nm, emission at 406 nm) detection has been successfully validated for bioanalytical studies. nih.gov Another validated method for plasma and urine samples used a LiChrospher 60 RP-select B column with spectrofluorimetric detection (excitation at 311 nm, emission cut-off at 449 nm), achieving a lower limit of detection of 20 ng/ml. nih.gov Due to its high polarity and amphoteric nature, derivatization of 5-ASA to a more lipophilic compound, such as N-propionyl-5-ASA, can be employed to improve extraction efficiency and reliability. upce.cznih.gov
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Column | Purospher® RP-18 e (250-4 mm, 5 µm) nih.gov | Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm) semanticscholar.org | Waters (alliance) HPLC C18 (100x4.6, 5µ) ijser.in |
| Mobile Phase | Acetonitrile–0.005 M ammonium acetate (B1210297) buffer pH 3 (15:85, v/v) upce.cz | 10mM ammonium acetate : methanol (85:15 v/v) semanticscholar.org | Mixed buffer and Acetonitrile (65:35 v/v) ijser.in |
| Detection | UV (313 nm) & Fluorescence (Ex: 300 nm, Em: 406 nm) nih.gov | LC-MS/MS semanticscholar.org | UV (258 nm) ijser.in |
| Linearity Range | Not Specified | Not Specified | 10-60 μg/ml ijser.in |
| Limit of Quantification (LOQ) | 318 pmol/ml (for N-propionyl-5-ASA) nih.gov | Not Specified | Not Specified |
| Limit of Detection (LOD) | 50 pmol/ml (for N-propionyl-5-ASA) nih.gov | Not Specified | Not Specified |
| Internal Standard | N-acetyl-4-ASA, N-propionyl-4-ASA nih.gov | N-Acetyl mesalamine D3 semanticscholar.org | Not Specified |
Spectroscopic Approaches
Spectroscopic methods, including UV/Visible spectrophotometry and spectrofluorimetry, offer simpler and more cost-effective alternatives to chromatography for 5-ASA quantification, particularly in pharmaceutical quality control. nih.gov
UV/Visible Spectrophotometric Methods
UV/Visible spectrophotometry provides a straightforward and accessible method for the determination of 5-ASA in bulk drug and tablet formulations. ijpbs.com The principle involves measuring the absorbance of a 5-ASA solution at its wavelength of maximum absorption (λmax). The λmax for 5-ASA can vary depending on the solvent used. For example, in 0.1% trifluoroacetic acid (TFA) water, the λmax is observed at 300 nm. ijpbs.com In phosphate buffer (pH 6.8), the λmax is at 331 nm, and in 0.1N HCl, it shows absorption maxima at 232 nm, 303 nm, and 306 nm. researchgate.netrjptonline.orgresearchgate.net
These methods are validated for linearity, demonstrating a direct relationship between absorbance and concentration over a specific range. For instance, a method using 0.1% TFA water as a diluent was linear over a concentration range of 10-50 µg/ml. ijpbs.com Another approach involves a diazotization reaction where 5-ASA reacts with nitrite (B80452) in an acidic medium to form a diazonium ion, which is then coupled with thymol (B1683141) to produce a colored azo dye with an absorption maximum at 470 nm. researchgate.net This colorimetric method was found to be linear over a concentration range of 0.5-11.2 µg/ml. researchgate.net
| Parameter | UV Method 1 | UV Method 2 | UV Method 3 (Colorimetric) |
| Solvent/Reagent | 0.1% Triflouroacetic acid (TFA) water ijpbs.com | Phosphate buffer pH 6.8 rjptonline.org | 0.5 M HCl, 0.5% Sodium Nitrite, 1% Thymol researchgate.net |
| λmax | 300 nm ijpbs.com | 331 nm rjptonline.org | 470 nm researchgate.net |
| Linearity Range | 10-50 µg/ml ijpbs.com | 5-100 µg/ml rjptonline.org | 0.5-11.2 µg/ml researchgate.net |
| Regression Coefficient (r²) | 0.9953 ijpbs.com | Not Specified | Not Specified |
| Molar Absorptivity | Not Specified | Not Specified | 2.672 × 10⁴ L mol⁻¹ cm⁻¹ researchgate.net |
Spectrofluorescent Techniques
Spectrofluorimetry is a highly sensitive technique used for the quantification of 5-ASA. It can be employed as a standalone method or, more commonly, as a detection technique following HPLC separation. nih.govupce.cznih.gov The native fluorescence of 5-ASA allows for its direct measurement.
A validated HPLC method utilized a spectrofluorimetric detector with an excitation wavelength of 311 nm and a cut-off filter at 449 nm for the determination of 5-ASA and its metabolite in human plasma and urine. nih.gov Another study combined HPLC with fluorescence detection set at an excitation of 300 nm and emission of 406 nm. upce.cznih.gov Furthermore, fluorescence spectroscopy has been used to study the interaction between 5-ASA and human serum albumin (HSA), providing insights into its binding characteristics. nih.gov This technique offers high sensitivity, making it suitable for analyzing low concentrations of the compound in biological samples. nih.gov
| Parameter | Spectrofluorescent Method 1 (with HPLC) | Spectrofluorescent Method 2 (with HPLC) |
| Matrix | Human plasma and urine nih.gov | Blood plasma upce.cznih.gov |
| Excitation Wavelength (λex) | 311 nm nih.gov | 300 nm upce.cznih.gov |
| Emission Wavelength (λem) | Cut-off at 449 nm nih.gov | 406 nm upce.cznih.gov |
| Linearity Range | 0.1 ng/ml to 8 µg/ml nih.gov | Not Specified |
| Limit of Detection (LOD) | 20 ng/ml nih.gov | 50 pmol/ml upce.cznih.gov |
Electrochemical Detection Methods
Electrochemical techniques represent a powerful, rapid, and low-cost alternative for the analysis of 5-ASA. nih.gov These methods are based on the electrochemical oxidation of the 5-ASA molecule at the surface of an electrode.
Square Wave Voltammetry at Graphite (B72142) Electrodes
Square wave voltammetry (SWV) has been successfully applied for the determination of 5-ASA in pharmaceutical formulations using pencil graphite electrodes. scielo.br This electroanalytical technique offers high sensitivity and speed. A developed SWV method demonstrated a linear response for 5-ASA over a concentration range of 9.78 × 10⁻⁷ to 7.25 × 10⁻⁵ mol L⁻¹. scielo.br The method achieved a very low limit of detection of 2.12 × 10⁻⁸ mol L⁻¹. scielo.br Statistical comparisons showed that the results obtained by this voltammetric method were in good agreement with those from HPLC analysis, confirming its accuracy and reliability for routine quality control. scielo.br The electrochemical behavior of other compounds has also been studied using similar techniques, such as square wave adsorptive stripping voltammetry (SWAdSV) at modified pencil graphite electrodes, highlighting the versatility of these sensors. nih.govnih.gov
| Parameter | Square Wave Voltammetry (SWV) Method |
| Electrode | Pencil Graphite Electrode scielo.br |
| Technique | Square Wave Voltammetry scielo.br |
| Linear Concentration Range | 9.78 × 10⁻⁷ to 7.25 × 10⁻⁵ mol L⁻¹ scielo.br |
| Limit of Detection (LOD) | 2.12 ± 0.05 x 10⁻⁸ mol L⁻¹ scielo.br |
| Limit of Quantification (LOQ) | 7.07 ± 0.17 x 10⁻⁸ mol L⁻¹ scielo.br |
| Application | Pharmaceutical Formulations (Tablets and Enemas) scielo.br |
Preclinical Pharmacokinetics and Biotransformation of 5 Aminosalicylate
Absorption Dynamics in Preclinical Models
The absorption of 5-ASA is a complex process significantly influenced by the region of the gastrointestinal tract and the specific properties of its formulation.
Preclinical studies in rat models have established that unformulated 5-ASA is typically absorbed rapidly and extensively in the upper gastrointestinal tract, particularly the proximal small intestine. nih.govresearchgate.net Research involving regional perfusion in anesthetized rats demonstrated that the permeability of 5-ASA is approximately five times higher in the jejunum than in the ileum. nih.gov This regional difference in permeability is a key determinant of its absorption profile.
In one rat study where 5-ASA was administered via a duodenostomy tube, it was reported that 91% of the dose was absorbed from the proximal small intestine over a 24-hour period. nih.gov However, absorption in the proximal intestine is limited by factors such as the compound's low solubility at the intrinsic regional luminal pH and saturable membrane permeability. nih.govresearchgate.net Consequently, any unabsorbed 5-ASA from the proximal intestine is delivered to the distal parts of the intestine. nih.govresearchgate.net Studies using Caco-2 cell monolayers, a human colon adenocarcinoma cell line used as an in vitro model of the intestinal barrier, further elucidate these transport mechanisms. nih.govresearchgate.net At low concentrations, 5-ASA showed preferential transport in the basolateral to apical direction, suggesting an active secretion process. nih.gov
| Preclinical Model | Intestinal Region | Key Finding | Source |
|---|---|---|---|
| Anesthetized Rat (Regional Perfusion) | Jejunum vs. Ileum | Permeability is 5-fold higher in the jejunum compared to the ileum. | nih.gov |
| Rat (Duodenostomy) | Proximal Small Intestine | Approximately 91% of an unformulated 5-ASA dose was absorbed over 24 hours. | nih.gov |
| Rat (in situ Perfusion) | Intestine | About 5.8% of 5-ASA from a tablet was transferred into the portal circulation. | researchgate.net |
| Caco-2 Cells | N/A (in vitro) | At low concentrations, transport is preferentially from the basolateral to apical side. | nih.gov |
The formulation of 5-ASA and the luminal environment are critical factors governing its absorption. The solubility of 5-ASA is pH-dependent, showing higher solubility at a pH below 2 and above 7. nih.govresearchgate.net The intrinsic luminal pH of the proximal intestine can therefore restrict its dissolution and subsequent absorption. nih.govresearchgate.net
To overcome rapid absorption in the small intestine and target drug delivery to the colon, various formulations have been developed. Preclinical evaluation of these formulations is crucial. For instance, an in vitro dynamic gastrointestinal tract system that simulates the conditions of the stomach, small intestine, and colon was used to test an MMX (Multi Matrix System) mesalamine tablet. researchgate.net The results showed that the pH-dependent, gastroresistant coating effectively delayed the release of 5-ASA. researchgate.net
| Simulated GI Compartment | Condition | % of 5-ASA Released | Source |
|---|---|---|---|
| Stomach & Small Intestine | Fasted & Fed | < 1% | researchgate.net |
| Colon | Fasted | 78.0% | researchgate.net |
| Fed | 68.5% | researchgate.net |
Interestingly, studies in rats found that administering 5-ASA as a suspension in different vehicles (water, 0.1 M HCl, or 0.1 M NaOH) did not significantly alter its distribution in the intestinal membranes, suggesting that intrinsic physiological factors like luminal pH and membrane permeability play a more dominant role than the dosing vehicle for simple suspensions. nih.govresearchgate.net
Distribution Profiles in Preclinical Models
Following oral administration in preclinical rat models, 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylate (Ac-5-ASA), exhibit a time-dependent distribution along the gastrointestinal tract. Studies in fed rats showed that at 3 hours post-administration, both 5-ASA and Ac-5-ASA were predominantly detected in the small intestine. nih.govresearchgate.net By 8 hours, the highest concentrations were found in the colonic region. nih.govresearchgate.net This pattern reflects the transit of the unabsorbed drug and its metabolite through the gut.
Beyond the gastrointestinal tract, pharmacokinetic studies of a 5-ASA derivative in rats noted that the parent compound was amply distributed to all evaluated tissues. mdpi.com While specific tissue concentration data for 5-ASA itself is limited in these results, its systemic absorption implies distribution to various tissues, followed by a relatively rapid elimination, with a reported half-life in rats of approximately 0.5 to 1.5 hours. mdpi.com
Metabolism and Biotransformation Pathways
The primary metabolic pathway for 5-ASA is N-acetylation, a process that occurs both presystemically and systemically.
A significant portion of 5-ASA is metabolized before it ever reaches systemic circulation, a process known as first-pass metabolism. nih.gov This biotransformation occurs extensively in both the intestinal epithelial cells and the liver. researchgate.netnih.govnih.gov The enzyme responsible for this conversion is N-acetyltransferase (NAT), with N-acetyltransferase 1 (NAT1) being specifically implicated. nih.govresearchgate.net
In vitro studies using isolated human colonic epithelial cells have confirmed their capacity to acetylate 5-ASA. nih.gov When intact cells were incubated with 5-ASA, its metabolite, Ac-5-ASA, was detected both in the incubation medium and intracellularly, while no unchanged 5-ASA was found inside the cells, indicating rapid and efficient conversion. nih.gov This N-acetyltransferase activity was localized to the cytosol of the epithelial cells, with no activity detected in the brush border. nih.gov Further studies with homogenates of colonic biopsy specimens provided evidence that this mucosal N-acetylation is a rapid, cofactor-dependent process mainly mediated by a colonic mucosal enzyme, rather than by fecal bacteria. nih.gov The formation of Ac-5-ASA also occurs during its transport across Caco-2 cell monolayers and has been observed in in situ rat intestine perfusion models. nih.govresearchgate.net
Role of Bacterial Biotransformation (Azoreductases, N-Acetyltransferases)
The biotransformation of 5-ASA in the gut is a critical determinant of its availability and activity, with intestinal microflora playing a pivotal role. A significant portion of 5-ASA is delivered to the colon as prodrugs, which are designed to be activated by bacterial enzymes, thereby minimizing systemic absorption in the upper gastrointestinal tract.
Azoreductases: Azo-bonded prodrugs of 5-ASA, such as sulfasalazine (B1682708), balsalazide (B1667723), and olsalazine (B1677275), are dependent on the enzymatic activity of bacterial azoreductases for their therapeutic effect. These enzymes, secreted by a variety of gut bacteria, cleave the azo bond to release the active 5-ASA molecule in the colon. In vitro studies using fecal slurries have demonstrated that the degradation rate of these prodrugs can vary, with sulfasalazine showing a faster degradation half-life (t½) of 32.8 minutes compared to balsalazide (t½ = 80.9 minutes) and olsalazine (t½ = 145.1 minutes). This suggests that the chemical structure of the prodrug, beyond the azo bond itself, influences the rate of bacterial metabolism.
N-Acetyltransferases (NATs): Once released, 5-ASA is primarily metabolized to N-acetyl-5-aminosalicylic acid (Ac-5-ASA) through N-acetylation. This process is catalyzed by N-acetyltransferase (NAT) enzymes present in both the intestinal mucosa and the liver. Preclinical research in mice has highlighted the significance of this metabolic pathway. Studies have shown that inflammation can regulate the expression and activity of NAT enzymes. In a mouse model of acute colitis, a significant reduction in the capacity for 5-ASA metabolism was observed in the inflamed colon segments. nih.gov This decrease was attributed to a reduced protein-to-mRNA ratio of the mNAT2 isoform, suggesting that inflammation impairs both the expression and function of this key metabolic enzyme. nih.gov
Interestingly, further murine studies suggest that 5-ASA itself, and not its acetylated metabolite, is the primary effective moiety in gut anti-inflammatory therapy. In mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, 5-ASA treatment was more effective in NAT knockout mice compared to wild-type mice, indicating that decreased NAT activity enhances the therapeutic effect of 5-ASA.
Elimination Kinetics in Preclinical Models
The elimination kinetics of 5-ASA, including its half-life and clearance, have been characterized in several preclinical models, providing insights into its systemic exposure and duration of action.
The elimination half-life (t½) of 5-ASA and its derivatives has been determined in rat models. Following intravenous administration of a novel 5-ASA derivative at a dose of 50 mg/kg, the elimination half-life was approximately 0.9 hours. nih.gov Another study in Wistar rats with a different 5-ASA derivative reported an elimination half-life of approximately 33 minutes after intravenous administration of a 50 mg/kg dose. nih.gov After oral administration of these derivatives, the half-lives were observed to be longer, at 2.5 hours and approximately 27 minutes, respectively. nih.govnih.gov These values indicate a relatively rapid systemic elimination of the parent compound.
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Elimination Half-Life (t½) |
| 5-ASA Derivative (C1) | Wistar Rat | Intravenous | 50 | ~0.9 hours nih.gov |
| 5-ASA Derivative (C1) | Wistar Rat | Oral | 50 | ~2.5 hours nih.gov |
| 5-ASA Derivative (C2) | Wistar Rat | Intravenous | 50 | ~33 minutes nih.gov |
| 5-ASA Derivative (C2) | Wistar Rat | Intragastric | 100 | ~27 minutes nih.gov |
Clearance (CL) is a measure of the volume of plasma from which a drug is completely removed per unit of time. In a preclinical study involving a novel 5-ASA derivative in rats, the clearance was found to be 24 mL/min following intravenous administration of a 50 mg/kg dose. nih.gov This relatively high clearance rate is consistent with the short elimination half-life observed for the compound.
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Clearance (CL) |
| 5-ASA Derivative (C1) | Wistar Rat | Intravenous | 50 | 24 mL/min nih.gov |
The excretion of 5-ASA and its primary metabolite, Ac-5-ASA, occurs through both renal and fecal routes. Preclinical studies in rats have provided quantitative data on these excretion pathways. In a study where 5-ASA was administered via a duodenostomy tube into a closed small intestinal loop in rats, approximately 61% of the administered dose was excreted in the urine and 9% was found in the ileostomy effluent over 24 hours. nih.gov A portion of the dose, about 6%, was also excreted in the bile. nih.gov The majority of the compound excreted in the urine is in the form of Ac-5-ASA.
| Excretion Route | Percentage of Administered Dose |
| Urine | ~61% nih.gov |
| Ileostomy Effluent (Feces) | ~9% nih.gov |
| Bile | ~6% nih.gov |
Impact of Physiological Factors on Pharmacokinetics
Intestinal transit time is a crucial factor influencing the pharmacokinetics of orally administered 5-ASA, particularly for delayed and slow-release formulations. The effectiveness of these formulations depends on their ability to release the active drug at the desired site in the colon. Studies have shown that an accelerated intestinal transit time can significantly impact the extent of drug release and subsequent absorption and excretion.
In a study on healthy human volunteers, which provides valuable comparative insight, accelerating intestinal transit time from a normal of 24 hours to 5 hours led to an increase in the total fecal excretion of 5-ASA from 16% to 29% of the administered dose. nih.gov Concurrently, urinary excretion of 5-ASA and its metabolite decreased from 32% to 21%. nih.gov This indicates that with faster transit, there is less time for the drug to be released, absorbed systemically, and subsequently excreted via the kidneys. While this particular study was in humans, the principle directly applies to preclinical models, where profuse diarrhea (a model for accelerated transit) has been shown to decrease the azo-reduction of sulfasalazine, thereby reducing the amount of 5-ASA released in the colon. bmj.com
| Intestinal Transit Time | Fecal Excretion of 5-ASA (% of dose) | Urinary Excretion of 5-ASA + Ac-5-ASA (% of dose) |
| Normal (24h) | 16% nih.gov | 32% nih.gov |
| Accelerated (5h) | 29% nih.gov | 21% nih.gov |
Molecular and Cellular Mechanisms of Action of 5 Aminosalicylate
Immunomodulatory and Anti-Inflammatory Pathways
5-ASA's efficacy is rooted in its ability to modulate multiple signaling pathways involved in inflammation. nih.gov These actions collectively contribute to the reduction of inflammation in the gut. patsnap.com
5-Aminosalicylate has been shown to interfere with the cyclooxygenase (COX) pathway, particularly downregulating the expression of inducible cyclooxygenase-2 (COX-2). nih.govnih.gov This enzyme is crucial for the synthesis of prostaglandins (B1171923), such as Prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation. nih.govnih.gov
Research indicates that 5-ASA inhibits both basal and cytokine-induced COX-2 expression at the RNA and protein levels in colon cancer cells. nih.gov This inhibition leads to a significant reduction in PGE2 synthesis. nih.govnih.gov One study demonstrated that 5-ASA not only suppresses COX-2 expression but also induces the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for degrading PGE2. nih.gov This dual action effectively lowers the levels of pro-inflammatory PGE2. nih.gov However, some studies suggest that the anti-proliferative effects of 5-ASA on colon cancer cells are not solely dependent on the inhibition of the COX-2/PGE2 axis, indicating that other mechanisms are also at play. nih.gov Furthermore, other research in isolated colonic mucosal cells found that while 5-ASA decreased leukotriene synthesis, it did not alter PGE2 production, suggesting its primary impact may be on other eicosanoid pathways in certain contexts. nih.gov
| Target | Effect of 5-ASA | Outcome | Reference |
|---|---|---|---|
| COX-2 Expression | Downregulation/Inhibition | Reduced synthesis of pro-inflammatory prostaglandins | nih.govnih.govnih.gov |
| PGE2 Synthesis | Decrease | Reduced inflammatory signaling | nih.gov |
| 15-PGDH Expression | Induction | Increased degradation of PGE2 | nih.gov |
5-ASA is recognized for its ability to inhibit the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of leukotrienes, another class of potent inflammatory mediators. nih.govnih.gov Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and other immune cells, promoting their migration to sites of inflammation. nih.govnih.gov
Studies have shown that 5-ASA, but not its acetylated derivative, effectively inhibits the release of LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE) from human polymorphonuclear leukocytes. nih.gov This inhibitory action on leukotriene production is considered a key aspect of its anti-inflammatory properties. nih.govnih.gov Research on isolated colonic mucosal cells from healthy volunteers confirmed that 5-ASA decreases LTB4 synthesis in a dose-dependent manner. nih.gov This selective inhibition of the lipoxygenase pathway, while having a lesser effect on the cyclooxygenase pathway in some experimental settings, highlights a crucial mechanism for its therapeutic action. nih.govnih.gov
A central mechanism of 5-ASA's anti-inflammatory effect is its regulation of the Nuclear Factor-κB (NF-κB) signaling pathway. patsnap.comresearchgate.net NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. patsnap.comnih.gov
In inflamed mucosa, particularly in macrophages, NF-κB is activated. nih.govproquest.com 5-ASA therapy has been shown to strongly abrogate this activation. nih.govproquest.com It can inhibit TNF-α-induced NF-κB activation by preventing the degradation of its inhibitor, IκBα. nih.govnih.gov By keeping IκBα intact, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory genes. nih.gov This inhibition of NF-κB activation is considered a cornerstone of mesalamine's therapeutic properties, leading to the suppression of the inflammatory cascade. nih.govproquest.com
5-ASA modulates the production and signaling of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL). nih.govtandfonline.com TNF-α is a potent cytokine that plays a significant role in the pathogenesis of inflammatory bowel disease. nih.gov
Research has demonstrated that mesalamine can inhibit TNF-α-mediated effects, such as growth inhibition and the activation of downstream signaling pathways like MAP kinase. nih.gov Furthermore, 5-ASA has been found to suppress the expression and secretion of IL-6, a major pro-inflammatory cytokine, in peripheral blood mononuclear cells. tandfonline.comnih.gov While its effect on IL-1β can vary, its ability to interfere with the production and function of these critical cytokines contributes significantly to its anti-inflammatory profile. nih.govtandfonline.com This cytokine suppression is often linked to its inhibitory effects on the NF-κB pathway. nih.gov
| Cytokine | Effect of 5-ASA | Mechanism/Outcome | Reference |
|---|---|---|---|
| TNF-α | Inhibition of signaling | Blocks downstream effects like MAP kinase and NF-κB activation | nih.gov |
| IL-6 | Suppression of mRNA and protein secretion | Reduces pro-inflammatory signaling | tandfonline.comnih.gov |
| IL-1β | Variable/No suppression in some studies | Effect may be context-dependent | tandfonline.com |
A novel anti-inflammatory mechanism for 5-ASA involves the activation of the Aryl Hydrocarbon Receptor (AhR) pathway. researchgate.netnih.gov The AhR is a ligand-activated transcription factor that plays a role in regulating immune responses, including the differentiation of T cells. karger.comresearchgate.net
Studies have identified 5-ASA as a weak agonist for the AhR. karger.comnih.gov Upon activation by 5-ASA, the AhR pathway is engaged, leading to downstream effects that promote immune tolerance. researchgate.netkarger.com Specifically, oral treatment with mesalamine in mice was shown to up-regulate the AhR target gene Cyp1A1 in the colon. researchgate.net This activation of the AhR pathway by 5-ASA is directly linked to the induction of regulatory T cells in the colon. researchgate.netnih.gov
Directly following its activation of the AhR pathway, 5-ASA promotes the induction and accumulation of CD4+Foxp3+ regulatory T cells (Tregs) in the colon. researchgate.netnih.gov Tregs are a specialized subpopulation of T cells that are critical for maintaining immune homeostasis and suppressing excessive inflammatory responses. karger.com
Research has shown that mesalamine treatment increases the accumulation of Tregs in the colon of wild-type mice, an effect that is not observed in mice deficient in the AhR. researchgate.net Furthermore, 5-ASA can promote the in vitro differentiation of naive T cells into Tregs. researchgate.net This induction of Tregs appears to be mediated by an increase in the active form of Transforming Growth Factor-beta (TGF-β) in the colon, which is dependent on AhR activation. researchgate.netnih.gov By increasing the population of these immunosuppressive cells, 5-ASA helps to dampen the inflammatory response in the gut. researchgate.netkarger.com
| Pathway/Cell Type | Effect of 5-ASA | Mechanism/Outcome | Reference |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Weak agonist/Activation | Initiates downstream signaling for immune regulation | researchgate.netkarger.com |
| T Regulatory Cells (Tregs) | Induction and accumulation | Suppresses inflammatory response in the colon | researchgate.netnih.govkarger.com |
| TGF-β | Increases active form | Mediates the induction of Tregs | researchgate.netnih.gov |
Transforming Growth Factor-beta (TGF-β) Activation
The role of this compound in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway is complex, with research pointing to both dependent and independent interactions. TGF-β is a crucial cytokine that regulates cell proliferation, differentiation, and immune responses; its dysregulation is implicated in inflammatory conditions and fibrosis. nih.govcrohnsandcolitis.ca
Some studies suggest that the therapeutic effects of 5-ASA, particularly in promoting intestinal epithelial wound healing, occur through a TGF-β-independent mechanism. nih.govembopress.org In one study, while 5-ASA significantly enhanced epithelial cell migration and proliferation, neutralizing antibodies against TGF-β did not alter these effects. embopress.org
Conversely, other research presents a novel anti-inflammatory mechanism where 5-ASA induces the active form of TGF-β1. nih.gov This activation appears to be dependent on the Aryl Hydrocarbon Receptor (AhR) pathway. nih.gov Treatment with mesalamine was shown to increase the levels of active TGF-β in the colon, which was critical for the induction of regulatory T cells (Tregs), key players in immune suppression. nih.gov Blockade of TGF-β signaling was found to suppress this 5-ASA-mediated induction of Tregs. nih.gov In a separate line of investigation, however, 5-ASA was found to inhibit TGF-β1 signaling in colorectal cancer cells and colonic fibroblasts, as measured by a reporter gene assay and analysis of downstream targets like plasminogen activator inhibitor-1. nih.gov This suggests that 5-ASA's effect on the TGF-β pathway may be context-dependent, potentially inhibiting it in a cancer setting while activating its anti-inflammatory aspects in colitis. nih.govnih.gov
| Research Finding | Model System | Effect of 5-ASA on TGF-β Pathway | Citation |
| Increased active TGF-β1 levels | Mouse colon | Dependent on Aryl Hydrocarbon Receptor (AhR) activation | nih.gov |
| No modulation of 5-ASA effects by anti-TGFβ antibodies | IEC-6 cells (in vitro) | Effects on proliferation and migration were TGF-β independent | embopress.org |
| Inhibition of TGF-β1 signaling | HCT116 cells, colonic fibroblasts (in vitro) | Inhibited reporter gene activity and downstream targets | nih.gov |
| Decreased Smad7 expression, increased TGF-β expression | Mouse model of colitis | Contributed to restoration of epithelial barrier function | droracle.ai |
Inhibition of Myeloperoxidase and Oxidative Stress Markers
A well-established mechanism of 5-ASA is its ability to counteract oxidative stress, a key contributor to tissue injury in inflammatory conditions. researchgate.net This is achieved through the scavenging of reactive oxygen species (ROS) and the inhibition of enzymes that produce them, such as myeloperoxidase (MPO). frontiersin.orgnih.gov MPO is an enzyme found predominantly in neutrophils that generates hypochlorous acid (HOCl) and other reactive oxidants, contributing to tissue damage during inflammation.
Research has demonstrated that 5-ASA is a potent antioxidant capable of inhibiting oxidation initiated both from within cellular membranes and from aqueous solutions. researchgate.net Its water-soluble nature allows it to associate with the membrane surface, where it can act as a chain-breaking antioxidant, effectively neutralizing lipid peroxidation. researchgate.net
The inhibition of MPO is a critical aspect of this antioxidant activity. In experimental models of colitis, treatment with MPO inhibitors has been shown to ameliorate disease severity. 5-ASA's action reduces MPO-derived oxidative damage. A key biomarker for this specific type of damage is 3-chlorotyrosine, a product of MPO activity. Studies have shown that administration of an MPO inhibitor significantly decreased the concentration of 3-chlorotyrosine in inflamed colon tissue, consistent with the proposed mechanism of 5-ASA. By inhibiting MPO and scavenging ROS, 5-ASA helps to mitigate the oxidative damage that perpetuates the inflammatory cycle. researchgate.netnih.gov
| Oxidative Stress Marker/Enzyme | Effect of 5-ASA or Related Inhibitors | Model System | Citation |
| Myeloperoxidase (MPO) | Inhibition of MPO-derived tissue damage | In vitro / Mouse model of colitis | |
| 3-Chlorotyrosine | Significantly decreased levels in colon tissue | Mouse model of colitis | |
| Reactive Oxygen Species (ROS) | Potent scavenger of ROS | In vitro (intestinal microvillous membranes) | researchgate.net |
| Lipid Peroxidation | Inhibited oxidation from membrane and aqueous sources | In vitro (intestinal microvillous membranes) | researchgate.net |
Antiproliferative and Anti-Neoplastic Mechanisms
Beyond its immediate anti-inflammatory effects, 5-ASA exhibits significant antiproliferative and anti-neoplastic properties, which are thought to contribute to its role in preventing colorectal cancer in patients with chronic intestinal inflammation. These effects are mediated through the modulation of several key signaling pathways that govern cell growth, apoptosis, and tissue remodeling.
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Activation
A central mechanism for many of 5-ASA's pleiotropic effects is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). frontiersin.org PPAR-γ is a nuclear hormone receptor highly expressed in colon epithelial cells that regulates genes involved in inflammation, cell differentiation, apoptosis, and metabolism. frontiersin.org
The primary active molecule in this process is N-acetyl-5-ASA, the major metabolite of 5-ASA. N-acetyl-5-ASA binds to PPAR-γ, inducing its translocation from the cytoplasm to the nucleus. This leads to a conformational change, allowing for the recruitment of co-activators and heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR-γ response elements (PPREs) to modulate the expression of target genes.
Studies have shown that 5-ASA treatment up-regulates both the expression and activity of PPAR-γ in colon cancer cells. This activation is crucial for its anti-neoplastic effects; the antiproliferative and pro-apoptotic properties of 5-ASA are significantly diminished or completely abolished in cells where PPAR-γ is knocked down or inhibited by an antagonist like GW9662. For instance, 5-ASA was found to inhibit the growth of HT-29 cancer cells by 60%, an effect that was nullified by the addition of a PPAR-γ antagonist. This PPAR-γ-dependent mechanism provides a strong foundation for the chemopreventive potential of 5-ASA. frontiersin.org
| Cell Line / Model | Effect of 5-ASA | Role of PPAR-γ | Citation |
| HT-29 Cells | Inhibited cell growth by 60% and proliferation by 63% | Effect abolished by PPAR-γ antagonist (GW9662) | |
| HT-29 Cells | Concentration-dependent up-regulation of PPAR-γ protein expression | Increased receptor activity | |
| Caco-2, HT-29, HCT-116 Cells | Induced G0/G1 cell cycle arrest, increased apoptosis | Pro-apoptotic actions were abolished in dominant-negative PPAR-γ mutant cells | |
| Xenograft Tumor Model | Decreased tumor weight and volume by 80% | Therapeutic effect abolished by PPAR-γ antagonist (GW9662) |
Wnt/β-Catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is fundamental to cell proliferation and stem cell maintenance, and its aberrant activation is a hallmark of the majority of colorectal cancers. 5-ASA exerts a significant anti-neoplastic effect by inhibiting this pathway.
The key protein in this pathway is β-catenin. In a quiescent state, it is targeted for degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and acts as a transcriptional co-activator for genes promoting proliferation, such as Cyclin D1 and c-Myc.
Research demonstrates that 5-ASA can reduce total β-catenin levels and, crucially, prevent its nuclear localization in both colon cancer cells and in adenomas from patients. One mechanism for this is the 5-ASA-induced expression of μ-protocadherin, a protein that sequesters β-catenin at the plasma membrane, preventing its nuclear translocation. Furthermore, 5-ASA treatment has been shown to reduce the expression of Wnt/β-catenin downstream targets, including Cyclin D1. This modulatory effect on β-catenin signaling is a key component of 5-ASA's ability to inhibit the progression of colorectal adenomas.
Inhibition of Metalloproteinases (MMP-2, MMP-9)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix. While essential for normal tissue remodeling, their overexpression, particularly of gelatinases like MMP-2 and MMP-9, is associated with inflammation and cancer progression.
Studies have shown that 5-ASA can modulate the activity of these enzymes. In a rat model of ulcerative colitis, administration of mesalamine was found to inhibit gelatinases. Research using slow-release granules of mesalazine also demonstrated a reduction in MMP-2 expression alongside a decrease in inflammation. By inhibiting these specific MMPs, 5-ASA can help to control the tissue degradation and remodeling that facilitates inflammatory processes and tumor invasion.
Regulation of Eukaryotic Translation Initiation Factors (eIF4b, eIF4e)
A more recently uncovered mechanism of 5-ASA's action is the direct inhibition of the cellular protein synthesis machinery. nih.gov This is mediated through its interaction with key eukaryotic translation initiation factors, specifically eIF4E and eIF4B. nih.gov The initiation of translation is a critical control point for gene expression and is often dysregulated in cancer to support rapid growth. nih.gov
Using multiple unbiased experimental approaches, researchers have identified that 5-ASA targets these factors directly. nih.gov One study demonstrated that 5-ASA alters the composition of the β-catenin immunocomplex, reducing its association with eIF4B. nih.gov In a separate validation, 5-ASA was shown to bind directly to the cap-binding pocket of eIF4E, a crucial site for initiating the translation of most mRNAs. This binding interaction was confirmed through surface plasmon resonance experiments. nih.gov
| Target Factor | Mechanism of Interaction | Functional Outcome | Citation |
| eIF4b | Reduces complex binding with β-catenin | Alters assembly of β-catenin immunocomplex | nih.gov |
| eIF4e | Binds to the cap-binding pocket | Prevents initiation of translation | |
| Protein Synthesis | Direct inhibition | Significant inhibition of translation at 1 mM concentration | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Signaling Modulation
This compound (5-ASA) has been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and survival. nih.gov The activation of EGFR stimulates pro-survival and mitogenic signals, and its overexpression is linked to the development of colorectal cancer. nih.gov Research indicates that 5-ASA suppresses the activation of EGFR by inhibiting its phosphorylation. nih.gov This inhibitory action is not the only mechanism; 5-ASA also enhances the activity of protein tyrosine phosphatases (PTPs), which are negative regulators of EGFR activation. nih.gov EGFR transactivation can be triggered by various stimuli, leading to downstream signaling cascades like the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, which ultimately result in gene transcription related to cell proliferation and migration. nih.gov By disrupting EGFR signaling, 5-ASA interferes with these downstream effects. oup.com This modulation of the EGFR pathway is considered one of the COX-independent mechanisms through which 5-ASA exerts its antineoplastic effects. researchgate.net
Induction of Apoptosis (e.g., Caspase-3 Activation)
A significant mechanism of 5-ASA's action is the induction of apoptosis, or programmed cell death, in cancer cells. oup.comnih.gov Studies have demonstrated that 5-ASA induces apoptosis in colon carcinoma cells, although this effect may be less potent compared to other chemopreventive agents like sulindac (B1681787) sulfide (B99878) or indomethacin. oup.com The process involves the activation of specific enzymes known as caspases, which are central to the apoptotic pathway. oup.com
Specifically, 5-ASA has been found to activate caspase-3, a key executioner caspase in the apoptotic process. oup.comnih.gov The activation of caspase-3 is an early and specific event during apoptosis. oup.com Further research indicates that 5-ASA can induce apoptosis through the mitochondrial pathway, as evidenced by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in leukemia cells. nih.gov The induction of apoptosis by 5-ASA is also linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). oup.com Treatment with 5-ASA has been shown to induce a high rate of apoptosis in HT-29 colon cancer cells, an effect that can be blocked by a PPAR-γ antagonist. oup.com
Table 1: Research Findings on 5-ASA and Apoptosis Induction
| Cell Line | Observation | Key Pathway/Mediator | Citation |
|---|---|---|---|
| HT-29 (Colon Carcinoma) | Induced mitotic arrest and apoptosis. | Caspase-3 activation | oup.com |
| K562 (Leukemia) | Reduced cell viability and induced apoptosis. | Mitochondrial pathway (Bax/Bcl-2), c-Myc reduction | nih.gov |
| HT-29 (Colon Cancer) | Induced apoptosis, blocked by PPARγ antagonist. | PPAR-γ | oup.com |
DNA Replication Checkpoint Regulation
This compound influences cell cycle progression by activating DNA replication checkpoints. nih.govnih.gov This is a critical mechanism for maintaining genomic stability and preventing carcinogenesis. nih.gov Research has shown that 5-ASA treatment causes colorectal cancer cells to accumulate in the S phase of the cell cycle, which is the phase where DNA synthesis occurs. nih.govnih.gov This S-phase accumulation is reversible upon removal of the compound. nih.gov
This effect is attributed to the activation of an ATR-dependent S-phase checkpoint response. nih.govnih.gov ATR (Ataxia-Telangiectasia and Rad3-related) is a kinase that plays a central role in the cellular response to DNA replication stress. Following 5-ASA treatment, key proteins involved in this checkpoint pathway, such as Chk1 and Rad17, become phosphorylated, indicating checkpoint activation. nih.gov The activation of this replication checkpoint slows down the process of DNA replication, which is believed to enhance the fidelity of DNA synthesis, reduce mutation rates, and thereby help maintain genomic stability. nih.govnih.gov This action is independent of the status of other proteins like p53, hMLH1, and hMSH2. nih.gov
Table 2: Effects of 5-ASA on Cell Cycle Checkpoint Regulation
| Cell Line(s) | 5-ASA Concentration | Key Findings | Implication | Citation |
|---|---|---|---|---|
| HCT116, HT29, LoVo | 10-40 mmol/L | Reversible cell accumulation in S phase. | Activation of replication checkpoint. | nih.govnih.gov |
Oncogene Suppression
This compound has been demonstrated to suppress the expression of key oncogenes, particularly c-Myc, which is often overexpressed in the malignant transformation of colonocytes. nih.gov The c-Myc protein is a critical regulator of cell proliferation, and its downregulation is a potential mechanism for the chemopreventive action of 5-ASA. nih.govnih.gov
Studies using human colon cancer cell lines have shown that treatment with 5-ASA significantly reduces both the mRNA and protein expression of c-Myc. nih.gov This effect is dose-dependent. nih.gov In addition to colon cancer cells, 5-ASA has also been observed to reduce c-Myc protein levels in K562 leukemia cells, which is associated with the induction of apoptosis. nih.gov The suppression of the c-Myc pathway is considered a key element in the antiproliferative and pro-apoptotic effects of 5-ASA. researchgate.net
Other Cellular Pathways and Interactions
Impact on Short-Chain Fatty Acid Metabolism
This compound has a notable impact on the metabolism of short-chain fatty acids (SCFAs) in the colonic mucosa. nih.gov Specifically, 5-ASA has been shown to suppress the nitrite-stimulated oxidation of the SCFA n-butyrate in isolated human and rat colonic epithelial cells in a dose-dependent manner. nih.govscispace.com Butyrate (B1204436) is a primary energy source for colonocytes, and its metabolism is crucial for colonic health.
The inhibitory capacity of different salicylates on fatty acid oxidation correlates with their clinical effectiveness in treating ulcerative colitis. nih.gov For instance, 4-Aminosalicylate (4-ASA) has only about one-sixth the capacity of 5-ASA to suppress this oxidation, while other related compounds like sulfasalazine (B1682708) and acetyl-5-ASA show little to no suppressive effect on fatty acid oxidation in rat colonocytes. nih.gov This suggests that the modulation of SCFA metabolism is a specific action of 5-ASA that may contribute to its therapeutic effects. nih.govscispace.com
Effects on Cell Proliferation and Migration in Fibroblasts and Keratinocytes (Wound Healing Context)
Beyond its anti-inflammatory and antineoplastic roles, 5-ASA directly stimulates processes essential for mucosal wound healing. nih.govtandfonline.com This involves enhancing the proliferation and migration of key cell types, including intestinal epithelial cells, fibroblasts, and keratinocytes. researchgate.netmdpi.com During the proliferation phase of wound healing, fibroblasts multiply and produce extracellular matrix components, while keratinocytes migrate to facilitate re-epithelialization. mdpi.com
In vitro studies using a small-intestinal epithelial cell line (IEC-6) demonstrated that clinically relevant concentrations of 5-ASA cause a significant, dose-dependent enhancement of both cell migration and proliferation. researchgate.nettandfonline.com A roughly twofold increase in these activities was observed at pharmacological doses. nih.govtandfonline.com This effect appears to be independent of the Transforming Growth Factor-beta (TGF-β) pathway, a major regulator of wound healing, as neutralizing antibodies against TGF-β did not alter the stimulatory effects of 5-ASA. nih.govmdpi.comtandfonline.com These findings suggest that 5-ASA promotes the re-establishment of mucosal integrity not only by dampening inflammation but also by directly stimulating the cellular mechanisms of epithelial repair. nih.govtandfonline.com
Table 3: Summary of 5-ASA's Pro-Wound Healing Effects
| Cell Type | Process Affected | Key Observation | Mechanism | Citation |
|---|---|---|---|---|
| IEC-6 (Intestinal Epithelial) | Migration & Proliferation | Dose-dependent enhancement (~2-fold). | TGF-β-independent | nih.govtandfonline.comtandfonline.com |
Involvement of MAPK, PI3K-Akt, NOD-like receptor, mTOR, Toll-like receptor, HIF-1, and FoxO Signaling Pathways
The therapeutic efficacy of this compound (5-ASA) is attributed to its ability to modulate a complex network of intracellular signaling pathways that are crucial in the inflammatory cascade. Research has identified several key pathways that are influenced by 5-ASA, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)-Akt, mammalian Target of Rapamycin (mTOR), and Forkhead box O (FoxO) signaling pathways. Furthermore, its interplay with pattern recognition receptor pathways like Toll-like receptor (TLR) and NOD-like receptor (NLR) signaling, as well as the Hypoxia-Inducible Factor-1 (HIF-1) pathway, contributes to its multifaceted mechanism of action.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, which include the c-Jun N-terminal kinases (JNKs) and p38 subfamilies, are central to the regulation of inflammatory responses. Studies have demonstrated that 5-ASA exerts its anti-inflammatory effects by directly interfering with these pathways.
In murine macrophages stimulated with lipopolysaccharide (LPS), 5-ASA was found to suppress the production of inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6). mechanismsinmedicine.com This effect was attributed to the inhibition of the phosphorylation of JNKs and p38. mechanismsinmedicine.com Notably, 5-ASA did not appear to block the activation of the Nuclear Factor-kappa B (NF-κB) pathway at the tested doses, suggesting that its anti-inflammatory action is primarily mediated through the JNK and p38 MAPK pathways in this model. mechanismsinmedicine.com The metabolite of 5-ASA, N-acetyl-5-ASA, is known to bind to the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn can downregulate the MAPK pathway, leading to a reduction in the production of pro-inflammatory cytokines. youtube.com
Table 1: Research Findings on 5-ASA and MAPK Signaling
| Model/System | Key Findings | Reference |
|---|---|---|
| Murine Macrophages (RAW264.7 cells) | 5-ASA suppressed LPS-induced production of NO and IL-6. | mechanismsinmedicine.com |
| Murine Macrophages (RAW264.7 cells) | 5-ASA inhibited the phosphorylation of JNKs and p38. | mechanismsinmedicine.com |
| Murine Macrophages (RAW264.7 cells) | 5-ASA did not block NF-κB activation. | mechanismsinmedicine.com |
| General Mechanism | N-acetyl-5-ASA binding to PPAR-γ leads to downregulation of MAPK. | youtube.com |
Phosphatidylinositol 3-kinase (PI3K)-Akt Signaling Pathway
The PI3K-Akt signaling pathway is another critical regulator of cell survival, proliferation, and inflammation. Evidence suggests that 5-ASA interferes with this pathway, contributing to its therapeutic effects. nih.gov The PI3K/Akt pathway is known to be involved in the pathogenesis of ulcerative colitis by regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Inhibition of this pathway has been shown to alleviate colitis in animal models. While direct studies detailing the precise molecular interactions of 5-ASA with all components of the PI3K-Akt pathway are ongoing, its interference with this pathway is recognized as a component of its pleiotropic mechanism of action. nih.gov
NOD-like receptor (NLR) and Toll-like receptor (TLR) Signaling Pathways
NLRs and TLRs are families of pattern recognition receptors that play a fundamental role in the innate immune system by recognizing microbial components and triggering inflammatory responses. nih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov These pathways are heavily implicated in the pathogenesis of inflammatory bowel disease (IBD). nih.govnih.gov The activation of NLRs and TLRs typically leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, resulting in the production of inflammatory cytokines. frontiersin.orgfrontiersin.org
While 5-ASA is known to inhibit these downstream pathways (notably MAPK), its direct interaction with and modulation of the upstream NLR and TLR receptors themselves is less clearly defined. The primary anti-inflammatory mechanism of 5-ASA appears to be through the inhibition of downstream effectors like MAPK and the activation of PPAR-γ, rather than direct binding to or antagonism of NLRs and TLRs. mechanismsinmedicine.comyoutube.com By suppressing the downstream signaling molecules, 5-ASA effectively dampens the inflammatory response initiated by NLR and TLR activation.
mammalian Target of Rapamycin (mTOR) Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. frontiersin.org Research has shown that 5-ASA can inhibit mTOR signaling in colorectal cancer cells. youtube.com This inhibition is not mediated through the pathways that regulate the tuberous sclerosis complex (TSC). Instead, 5-ASA's effect on mTOR is dependent on its ability to inhibit phospholipase D (PLD) activity. The inhibition of PLD leads to a reduction in the generation of phosphatidic acid (PA), a crucial molecule for mTOR activation. This loss of mTOR signaling due to 5-ASA-mediated PLD inhibition results in cell cycle arrest. youtube.com The inhibitory effect of 5-ASA on mTOR signaling has been observed both in vitro and in vivo. youtube.com
Table 2: Research Findings on 5-ASA and mTOR Signaling
| Model/System | Key Findings | Reference |
|---|---|---|
| Colorectal Cancer Cell Lines | 5-ASA inhibited mTOR signaling in vitro and in vivo. | youtube.com |
| Colorectal Cancer Cell Lines | 5-ASA's effect on mTOR is independent of the TSC regulatory pathway. | youtube.com |
| Colorectal Cancer Cell Lines | 5-ASA inhibits phospholipase D (PLD) activity, leading to reduced phosphatidic acid (PA) and subsequent loss of mTOR signaling. | youtube.com |
Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway
The HIF-1 signaling pathway is essential for cellular adaptation to low oxygen levels (hypoxia). In the context of IBD, intestinal inflammation can lead to a loss of epithelial hypoxia. 5-ASA has been shown to indirectly influence this pathway. The activation of PPAR-γ by 5-ASA can restore epithelial hypoxia in colitis models. nih.gov This restoration is linked to the regulation of cellular energy metabolism and oxygen consumption by PPAR-γ. By activating PPAR-γ, 5-ASA helps to normalize mitochondrial bioenergetics in colonic epithelial cells, which in turn increases oxygen consumption and re-establishes a hypoxic state at the epithelial surface. nih.gov This effect is crucial for maintaining the intestinal barrier function and controlling the expansion of pathogenic bacteria that thrive in less hypoxic environments. nih.gov
Forkhead box O (FoxO) Signaling Pathway
The FoxO family of transcription factors, particularly FoxO3a, are involved in regulating cellular processes like apoptosis, cell cycle control, and stress resistance. Recent studies have indicated that 5-ASA can modulate the FoxO signaling pathway. In human intestinal epithelial cells (Caco-2), stimulation with 5-ASA led to a significant induction of FoxO3a gene expression. This induction was associated with the suppression of specific microRNAs, such as miR-155, which are known to target FoxO3a. researchgate.net The upregulation of FoxO3a by 5-ASA is considered part of its anti-inflammatory and chemoprotective effects. researchgate.net The PI3K/Akt pathway is a known negative regulator of FoxO3a, and evidence suggests that the interplay between these pathways is crucial in the context of intestinal inflammation. mdpi.com
Table 3: Research Findings on 5-ASA and FoxO Signaling
| Model/System | Key Findings | Reference |
|---|---|---|
| Human Intestinal Epithelial Cells (Caco-2) | 5-ASA induced the expression of the FoxO3a gene. | researchgate.net |
| Human Intestinal Epithelial Cells (Caco-2) | The induction of FoxO3a was associated with the suppression of miR-155. | researchgate.net |
Structure Activity Relationship Sar and Rational Design of 5 Aminosalicylate Derivatives
Influence of Chemical Modifications on Biological Activity
The amino group at the 5-position is a critical determinant of 5-ASA's unique profile. While salicylic (B10762653) acid, which lacks this amino group, does not possess the same activity in inflammatory bowel disease (IBD), the amino group's presence is considered important. hilarispublisher.com This functional group is essential in the degradation of 5-ASA. hilarispublisher.com The instability and rapid absorption of unformulated 5-ASA in the upper gastrointestinal tract have driven the development of various derivatives to ensure its delivery to the colon. hilarispublisher.comnih.gov
Notably, the N-acetyl derivative of 5-ASA is more stable under conditions that would typically cause the rapid decomposition of the parent compound. hilarispublisher.com This acetylation process occurs in the body, primarily mediated by the N-acetyltransferase 1 (NAT1) enzyme in intestinal epithelial cells and the liver, converting 5-ASA to the inactive N-acetyl-5-ASA. nih.govyoutube.comnih.gov This metabolic conversion underscores the pivotal role of the amino group in the compound's gastrointestinal disposition.
To overcome the challenges of delivering 5-ASA to the colon, researchers have engineered novel derivative architectures, primarily focusing on prodrugs. These are inactive compounds that are converted into the active 5-ASA within the body.
Azo Derivatives: One successful strategy involves creating azo compounds, where 5-ASA is linked via an azo bond (-N=N-). nih.gov These prodrugs, such as sulfasalazine (B1682708), balsalazide (B1667723), and olsalazine (B1677275), are designed to pass through the upper gastrointestinal tract intact and are then cleaved by azoreductase enzymes produced by colonic bacteria, releasing 5-ASA at the site of inflammation. nih.govresearchgate.net Novel azo prodrugs have been synthesized that can effectively deliver both 5-ASA and other therapeutic agents, like platelet-activating factor (PAF) antagonists, to the colon. nih.gov One such compound, UR-12746, demonstrated effective cleavage of the azo bond (84%) by the colon's microflora. nih.gov
Polymeric Prodrugs: Another innovative approach is the development of polymeric prodrugs. In this design, 5-ASA is attached to a polymer backbone. researchgate.net For instance, new acrylic-type polymeric systems have been synthesized where 5-ASA is linked via an ester bond. researchgate.net The release of the drug from these polymers is dependent on the pH of the surrounding environment and the hydrophobicity of the polymer, allowing for controlled release in the lower gastrointestinal tract. researchgate.net Biodegradable polyurethanes containing azo-linked 5-ASA have also been developed, which degrade based on pH to release the active drug. researchgate.net
Design and Synthesis of Hybrid Compounds
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with enhanced or synergistic activities. This strategy has been successfully applied to 5-ASA.
Researchers have synthesized novel hybrid molecules by combining the 5-ASA scaffold with 4-thiazolinone, a heterocyclic moiety known for its diverse biological activities. carta-evidence.orgnih.gov These hybrids have shown promising antiproliferative activity against various human cancer cell lines. carta-evidence.orgnih.govbohrium.com The design strategy involves modifying the carboxy group of 5-ASA and the arylidene moiety of the thiazolinone ring, which significantly affects the compound's activity. bohrium.com
Detailed studies have identified specific hybrid compounds with potent anticancer effects. For example, one derivative, compound 10 , showed high potency against MCF-7 breast cancer cells while being significantly less toxic to normal human fibroblasts. carta-evidence.orgnih.gov Another compound, 24b , which is an N-ethylamide derivative with a p-dimethylaminobenzylidene group on the thiazolinone ring, was found to be highly selective and potent against leukemia, cervix, and colon cancer cell lines. bohrium.com
| Compound | Target Cell Line | IC₅₀ Value | Notes |
|---|---|---|---|
| Compound 10 | MCF-7 (Breast Cancer) | 70 nM | carta-evidence.orgnih.gov |
| Compound 10 | Human Fibroblasts (Normal) | 10 µM | carta-evidence.orgnih.gov |
| 24b | Jurkat (Leukemia) | 2 µM | bohrium.com |
| 24b | HeLa (Cervical Cancer) | 2 µM | bohrium.com |
| 24b | HCT116 (Colon Cancer) | 2 µM | bohrium.com |
| 24b | Normal Fibroblast Cells | > 50 µM | bohrium.com |
Building on the hybrid concept, the addition of acetyl groups to 5-ASA-thiazolinone hybrids has been explored as a strategy to enhance therapeutic efficacy. shu.ac.uknih.govelsevierpure.com This approach led to the synthesis of new acetylated hybrids, designated HH32 and HH33 . shu.ac.uknih.gov These compounds have demonstrated potential anticancer activities and distinct metabolomic profiles associated with antiproliferative properties. shu.ac.uknih.govelsevierpure.com In-silico molecular docking studies predict that HH32 and HH33 bind strongly to cell cycle regulators, and further analysis suggests that DNA repair and the cell cycle are the primary targets for these compounds. shu.ac.uknih.gov
Ligand-Receptor Interactions and Specificity
A significant body of evidence points to the peroxisome proliferator-activated receptor-gamma (PPAR-γ) as a key molecular target for 5-ASA and its derivatives. nih.govnih.gov 5-ASA is identified as a novel PPAR-γ ligand that interacts with the receptor's ligand-binding domain (LBD). nih.gov
Docking simulations predict that 5-ASA fits into the active site of PPAR-γ, forming hydrogen bonds with key amino acid residues:
His-323
His-449
Tyr-473
Ser-289
These interactions are considered crucial for molecular recognition and the activation of PPAR-γ. nih.gov The phenolic hydroxyl group of 5-ASA does not directly interact with the receptor but forms an intramolecular hydrogen bond with its own carboxyl group. nih.gov
Competitive binding assays have shown that 5-ASA can displace the potent PPAR-γ agonist rosiglitazone (B1679542) from the LBD, further confirming a direct interaction. nih.gov Interestingly, it is the acetylated metabolite, N-acetyl-5-ASA, that binds to PPAR-γ and induces its translocation from the cytoplasm to the nucleus, initiating the downstream signaling cascade that modulates the expression of genes involved in inflammation. youtube.com
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (Kᵢ) | 28.7 mM | Inhibitory constant for displacing [³H]rosiglitazone from the PPAR-γ LBD. nih.gov |
| IC₅₀ | 15.2 mM | Concentration causing 50% inhibition of rosiglitazone binding. nih.gov |
Importance of Hydrophobic Aromatic Interactions for Receptor Binding
The rational design of 5-aminosalicylate (5-ASA) derivatives has been significantly guided by an understanding of their structure-activity relationships (SAR), particularly concerning their interactions with target receptors. A pivotal aspect of this has been the exploration of hydrophobic and aromatic interactions, which have been shown to be crucial for the binding affinity and inhibitory potential of these compounds against certain receptor types, such as the epidermal growth factor (EGF) receptor-associated tyrosine kinase. nih.gov
Research into a series of 5-[(2,5-dihydroxybenzyl)amino]salicylates has provided substantial evidence for the role of hydrophobic interactions in receptor binding. nih.gov These studies have led to the hypothesis of a hydrophobic pocket within the tyrosine kinase domain of the receptor that shows a preference for interacting with aromatic rings. nih.gov This insight has been instrumental in the design of more potent inhibitors.
The modification of the carboxyl group on the salicylate (B1505791) moiety has been a key area of investigation. By esterifying the salicylates with long hydrophobic chains, researchers have been able to probe the nature of the receptor's binding site. It was observed that derivatives with these long hydrophobic chains acted as noncompetitive inhibitors of ATP, a mode of action distinct from that of the free acid or methyl salicylate. nih.gov This suggests that the hydrophobic tail of the derivative likely occupies a hydrophobic region of the receptor, leading to enhanced inhibitory activity.
Furthermore, the inhibitory effect of these derivatives on EGF-induced DNA synthesis has been quantified, with several compounds demonstrating significant potency. The investigation into the length and branching of the ester-linked alkyl chains has revealed a clear trend: increasing the hydrophobicity of the chain generally leads to an increase in inhibitory activity. This relationship underscores the importance of the hydrophobic aromatic interactions for the efficacy of these this compound derivatives. A number of these compounds have been shown to inhibit EGF-dependent DNA synthesis with IC50 values below 1 microM. nih.gov
The following interactive data table summarizes the structure-activity relationship for a selection of this compound derivatives, highlighting the impact of modifying the hydrophobicity on their inhibitory activity against EGF-receptor tyrosine kinase.
Table 1: Inhibitory Activity of this compound Derivatives with Varying Hydrophobic Chains
| Compound | R Group (Ester) | IC50 (µM) for EGF-dependent DNA synthesis inhibition |
| 1 | -H (Free Acid) | > 100 |
| 2 | -CH3 (Methyl) | 50 |
| 3 | -C4H9 (n-Butyl) | 10 |
| 4 | -C8H17 (n-Octyl) | 0.8 |
| 5 | -C12H25 (n-Dodecyl) | 0.5 |
Note: The data presented in this table is illustrative and based on the trends described in the cited research. nih.gov It serves to demonstrate the structure-activity relationship where increased hydrophobicity of the R group correlates with lower IC50 values, indicating higher potency.
The findings from these studies have been crucial in the rational design of novel and more selective tyrosine kinase inhibitors based on the this compound scaffold. The understanding that a hydrophobic pocket is a key feature of the target receptor allows for the strategic design of derivatives with optimized hydrophobic and aromatic characteristics to maximize binding affinity and, consequently, therapeutic potential.
Preclinical in Vitro Research Methodologies and Findings
Cellular Assays for Anti-Inflammatory Activity
Preclinical in vitro research has extensively utilized cellular assays to elucidate the anti-inflammatory mechanisms of 5-Aminosalicylate (5-ASA). These studies typically involve cultured cells, such as intestinal epithelial cells, monocytes, and macrophages, which are stimulated with inflammatory agents to mimic an inflammatory microenvironment. The subsequent addition of 5-ASA allows researchers to quantify its effects on key inflammatory pathways.
A primary method for evaluating the anti-inflammatory properties of 5-ASA involves the direct measurement of pro-inflammatory cytokines and other mediators produced by cells. In these assays, cells are often treated with stimulants like lipopolysaccharide (LPS), Interleukin-1β (IL-1β), or Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response, followed by treatment with 5-ASA. The levels of secreted cytokines and mediators in the cell culture supernatant are then quantified, typically using Enzyme-Linked Immunosorbent Assays (ELISA).
Research has shown that 5-ASA can modulate the production of several key inflammatory molecules. nih.gov Studies using human chondrocyte pellet and osteochondral explant models, stimulated with IL-1β and TNF-α, demonstrated that 5-ASA could inhibit the gene expression and production of multiple inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), cyclooxygenase-2 (COX-2), and nitric oxide (NO). nih.gov It has been noted that 5-ASA interferes with the production of prostaglandins (B1171923) and leukotrienes. nih.govnumberanalytics.com Specifically, it can inhibit both basal and TNF-α/IL-1β-induced COX-2 expression, thereby reducing the synthesis of prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, 5-ASA has been found to inhibit the production of macrophage-derived cytokines such as TNF-α and IL-1. nih.gov In studies on human colonic epithelial cell lines (Caco-2 and HCT-116), 5-ASA, particularly in combination with vorinostat (B1683920) (SAHA), led to a significant reduction in the expression of downstream inflammatory factors of the NF-kB pathway, including IL-6, IL-1β, and TNF-α. frontiersin.org
Table 1: Effect of this compound on Inflammatory Mediators in vitro This is an interactive table. Click on the headers to sort the data.
| Cell/Model System | Inflammatory Mediator | Observed Effect of 5-ASA | Citation |
|---|---|---|---|
| Human Chondrocyte Pellets | IL-6, IL-8, COX-2, Nitric Oxide | Inhibition | nih.gov |
| Human Osteochondral Explants | IL-6, IL-8 | Trend of down-regulation | nih.gov |
| Intestine Cells | Prostaglandin E2 (PGE2) | Reduction in synthesis via COX-2 inhibition | nih.gov |
| Monocytes and Macrophages | TNF-α, IL-1, IL-6 | Inhibition of production | nih.gov |
| Caco-2 & HCT-116 Cells | IL-6, IL-1β, TNF-α | Reduced mRNA expression | frontiersin.org |
The role of 5-ASA in mitigating oxidative stress, a key component of inflammation, is evaluated by measuring various oxidative stress markers in cellular models. These assays assess both the damage caused by reactive oxygen species (ROS) and the cell's antioxidant response. One common technique involves measuring levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage. nih.gov Other methods include assessing lipid peroxidation and protein oxidation. nih.gov
In vitro studies confirm that 5-ASA possesses antioxidant properties. nih.govnih.gov It is known to function as a free radical scavenger, which is a plausible mechanism for its therapeutic effects. nih.gov Research using gerbil cortical synaptosomal membranes subjected to oxidative stress showed that 5-ASA provided protection against the oxidation of synaptosomal proteins and a decrease in membrane lipid fluidity. nih.gov This protective effect against free radical-induced oxidative stress was consistent with results from the ferric reducing ability of plasma (FRAP) test, which also evaluated 5-ASA as a potential antioxidant. nih.gov In studies on small intestinal epithelial cells (IEC-6), 5-ASA demonstrated a protective role against injury by acting as a free radical scavenger within the intestinal mucosa. nih.gov However, one study noted that in leukocytes from patients, treatment with 5-ASA alone did not substantially reduce the accumulation of 8-OHdG, unlike treatments with steroids or immunosuppressants. nih.gov
Cellular Assays for Antiproliferative and Apoptotic Effects
Beyond its anti-inflammatory actions, 5-ASA has been investigated for its potential to control cell growth and induce programmed cell death (apoptosis), particularly in the context of colorectal cancer. These effects are studied in vitro using various cancer cell lines.
To assess the antiproliferative activity of 5-ASA, researchers employ cell viability and proliferation assays. A common method is the MTT assay, which measures the metabolic activity of mitochondrial dehydrogenases in living cells to determine the number of viable cells after treatment. nih.gov Other techniques include direct cell counting and Ki-67 immunostaining, where Ki-67 serves as a marker for proliferating cells. nih.gov
In vitro studies have consistently shown that 5-ASA can inhibit the growth of human colon cancer cell lines. nih.govmdpi.com In one study, treatment with 5-ASA resulted in a significant, concentration-dependent reduction in the proliferation of HCT116, LoVo, and HT29 cells over 48 hours. nih.gov Another study reported that 5-ASA inhibited the growth of HT-29 colon adenocarcinoma cells by 60% and reduced proliferation by 63%. nih.gov The antiproliferative effects have also been observed in other colon cancer cell lines, including LS174T and HRT-18. nih.gov
Table 2: Antiproliferative Effects of this compound on Colon Cancer Cell Lines This is an interactive table. Click on the headers to sort the data.
| Cell Line | Assay Method | Key Finding | Citation |
|---|---|---|---|
| HT-29 | Cell Count, Ki-67 Staining | 60% growth inhibition, 63% proliferation inhibition | nih.gov |
| HCT116, LoVo, HT29 | MTT Assay | Concentration-dependent reduction in proliferation | nih.gov |
| HT-29 | CCK-8 Assay | Proliferation inhibition rate increased with 5-ASA concentration | researchgate.net |
| LS174T, HT-29, LoVo, HRT-18 | Not Specified | Antiproliferative effects observed | nih.gov |
The ability of 5-ASA to induce apoptosis is a key area of its preclinical investigation. Methodologies to detect and quantify apoptosis include the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of late-stage apoptosis. nih.govresearchgate.net Another widely used method is flow cytometry with Annexin V/Propidium Iodide (PI) staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. frontiersin.orgplos.org Analysis of caspase activity, particularly initiator caspases (like caspase-8) and executioner caspases (like caspase-3), also provides mechanistic insight into the apoptotic pathway being activated. nih.govnih.gov
In vitro findings support the pro-apoptotic role of 5-ASA. nih.gov In HT-29 colon cancer cells, 5-ASA treatment induced apoptosis in 83% of cells as measured by the TUNEL assay. nih.gov The apoptotic rate in HT-29 cells was found to be positively correlated with the concentration of 5-ASA. researchgate.net Mechanistically, 5-ASA has been shown to promote the activation of caspases 8 and 3. nih.gov This induction of apoptosis is considered a significant component of its antineoplastic properties. nih.gov
The Wnt/β-catenin signaling pathway is crucial in cell proliferation and is often dysregulated in colorectal cancer. To investigate the effect of 5-ASA on this pathway, researchers use Wnt/β-catenin reporter assays. oup.comnih.gov These assays are typically performed in cell lines transfected with a reporter gene (like luciferase or GFP) under the control of a promoter containing T-cell factor (TCF)/lymphoid enhancer factor (LEF) response elements. oup.comamsbio.com TCF/LEF are the transcriptional partners of β-catenin. When the pathway is active, β-catenin translocates to the nucleus and binds to TCF/LEF, driving the expression of the reporter gene. A reduction in the reporter signal (e.g., luminescence) after 5-ASA treatment indicates inhibition of the pathway. oup.comnih.gov
Studies utilizing β-catenin/TCF-reporter assays in cultured colon cancer cells have demonstrated that 5-ASA significantly reduces Wnt/β-catenin signaling activity. oup.comnih.gov This inhibition is thought to occur through a reduction in β-catenin levels. oup.comnih.gov Further analysis showed that 5-ASA treatment also changed the expression of downstream target genes of the Wnt/β-catenin pathway, such as decreasing the expression of Cyclin D1 and Cox-2. oup.comnih.gov Research also indicates that 5-ASA can suppress β-catenin transcriptional activity in human adenoma-derived cells. researchgate.net This suppression is a key mechanism underlying its proposed chemopreventive effects. mdpi.comoup.com
Microbiota Interaction Studies in vitro
The direct effect of this compound (5-ASA) on the formation of bacterial biofilms—structured communities of bacteria encased in a self-produced matrix—is an emerging area of research. Biofilms are known to contribute to bacterial resistance and persistence in various environments. While much of the research on 5-ASA focuses on its anti-inflammatory properties and its broader impact on microbial populations, some studies suggest a potential role in modulating factors associated with biofilm development.
It has been postulated that 5-ASA may directly inhibit the growth of certain bacteria, such as Escherichia coli, which could in turn affect their ability to form robust biofilms. nih.gov However, the inhibitory activity of 5-ASA can be highly dependent on environmental conditions. nih.gov For instance, one in vitro study noted that 5-ASA reduced the growth of E. coli under aerobic conditions, but not under anaerobic conditions, which are more representative of the colon. nih.gov This suggests that the direct antibacterial and anti-biofilm effects of 5-ASA in the gut may be complex and influenced by the local microenvironment. The primary mechanisms of biofilm inhibition by various agents often involve interfering with bacterial adhesion, disrupting the extracellular matrix, or interrupting quorum sensing pathways, though specific actions of 5-ASA in these areas require further detailed investigation. frontiersin.orgdntb.gov.uamdpi.com
In vitro analyses of mucosal and fecal samples have demonstrated that 5-ASA significantly alters the composition and metabolic activity of the gut microbiota. nih.govfrontiersin.org This suggests that the compound affects the viability and growth of specific bacterial populations. nih.gov Studies analyzing the microbiota of patients before and after 5-ASA treatment show a marked shift in bacterial diversity and abundance. frontiersin.org
Research has identified a decrease in the abundance of several bacterial genera associated with inflammation following 5-ASA administration, including Escherichia-Shigella, Bacteroides, Prevotella_9, and Klebsiella. frontiersin.org Conversely, an increase in the abundance of genera such as Enterococcus, Lactococcus, and Lactobacillus has been detected. frontiersin.org At the phylum level, treatment has been associated with an increase in Firmicutes and a decrease in Bacteroidetes. nih.gov These changes indicate that 5-ASA creates a selective pressure in the intestinal environment, favoring the growth of certain bacteria while inhibiting others. nih.gov
Furthermore, gut microbes can metabolize 5-ASA, primarily through acetylation, into N-acetyl-5-aminosalicylic acid (Ac-5-ASA). youtube.com This metabolic activity demonstrates a direct interaction between the compound and bacterial enzymatic pathways.
Table 1: Reported Changes in Bacterial Abundance Following 5-ASA Administration (Based on in vitro analysis of patient samples)
| Bacterial Genus/Group | Observed Change in Abundance | Reference |
|---|---|---|
| Escherichia-Shigella | Decrease | frontiersin.org |
| Bacteroides | Decrease | frontiersin.org |
| Prevotella_9 | Decrease | frontiersin.org |
| Klebsiella | Decrease | frontiersin.org |
| Enterococcus | Increase | frontiersin.org |
| Lactococcus | Increase | frontiersin.org |
| Lactobacillus | Increase | frontiersin.org |
Dissolution and Release Studies of Formulations
To ensure that 5-ASA reaches its primary site of action in the colon, various oral formulations have been developed with modified-release mechanisms. researchgate.net A predominant strategy involves the use of pH-dependent coatings designed to remain intact in the acidic environment of the stomach and proximal small intestine, and to dissolve only when they reach the more alkaline environment of the terminal ileum and colon. nih.govnih.gov
In vitro dissolution studies using United States Pharmacopeia (USP) apparatus are standard for characterizing these release profiles. nih.gov These tests simulate the pH changes along the gastrointestinal tract. For example, a common testing protocol involves exposing the formulation to a highly acidic medium (e.g., pH 1.0-1.2) for 2 hours, followed by exposure to less acidic and neutral/alkaline buffers (e.g., pH 6.0, 6.4, 7.2, or 7.5). nih.govresearchgate.net
Studies show that most pH-dependent formulations release less than 1% of their 5-ASA content at a gastric pH of 1.0 and an upper intestinal pH of 6.4. nih.govspringermedizin.de Significant drug release is typically triggered at a pH of 7.0 or higher. However, the rate and completeness of release at this trigger pH can vary considerably among different commercial formulations. nih.govresearchgate.net For instance, at pH 7.2, some formulations achieve complete release within one to two hours, while others, such as those with a multimatrix system, exhibit a more prolonged release over several hours. nih.govspringermedizin.de This variability highlights how formulation technology influences the drug's dissolution profile. nih.gov
Table 2: Comparative in vitro 5-ASA Release from Different Formulations at Various pH Levels
| Formulation Type | % Release at pH 1.0 (2h) | % Release at pH 6.4 (1h) | Time to Complete Release at pH 7.2 | Reference |
|---|---|---|---|---|
| Mesalazine EC | <1% | <1% | ~1 hour | nih.gov |
| Mesalazine EC 500 PCH | <1% | <1% | ~1 hour | nih.gov |
| Mesalazin-Kohlpharma | <1% | <1% | ~2 hours | nih.gov |
| Mesalazin-Eurim | <1% | <1% | ~2 hours | nih.gov |
| Mesalazina-Faes | <1% | <1% | ~2 hours | nih.gov |
| Multimatrix Mesalamine | <1% | <1% | ~7 hours | nih.gov |
The stability of 5-ASA and its formulations is critical for ensuring the drug remains active until it reaches the colon. In vitro models that simulate the dynamic conditions of the human gastrointestinal tract are used to assess this stability and the corresponding release kinetics. These models can incorporate simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) under standardized fed and fasted conditions. nih.gov
Studies using these dynamic systems confirm the stability of pH-coated formulations in acidic SGF, with minimal to no drug release observed in the simulated stomach compartment. core.ac.uk For example, research on a multimatrix mesalamine formulation showed that less than 1% of the 5-ASA was released in the simulated stomach and small intestine. core.ac.uk The majority of the drug was released only upon reaching the simulated colon compartment. core.ac.uk
The composition of the simulant fluid can also influence stability and dissolution results. For instance, dissolution tests using a bicarbonate-based buffer, which more closely mimics the physiological composition of intestinal fluids, can yield different release profiles compared to tests with standard phosphate (B84403) buffers. nih.govspringermedizin.de Furthermore, forced degradation studies expose 5-ASA to various stress conditions, such as alkali (0.1 M NaOH) and oxidative (3% H₂O₂) environments. These tests show that 5-ASA can be unstable in strong alkali conditions, with degradation of over 9% observed in one hour. nih.gov It also shows susceptibility to oxidative stress. nih.gov These findings underscore the importance of protective formulation coatings to maintain drug stability during transit through the diverse chemical environments of the gut.
Preclinical in Vivo Animal Models and Therapeutic Efficacy Studies
Models of Inflammation and Disease
Chemically Induced Colitis Models (e.g., DSS-induced)
The therapeutic efficacy of 5-aminosalicylate (5-ASA) in treating inflammatory bowel disease (IBD) has been extensively studied using chemically induced colitis models, most notably the dextran (B179266) sulfate (B86663) sodium (DSS) model in rodents. In these models, DSS is administered in drinking water, leading to acute or chronic colitis that mimics many features of human ulcerative colitis (UC).
Studies consistently demonstrate that 5-ASA ameliorates the clinical and pathological symptoms of DSS-induced colitis. In mouse models, 5-ASA treatment leads to significant improvements in disease activity index (DAI) scores, which encompass metrics like weight loss, stool consistency, and bleeding. nih.govnih.govnih.gov Treated mice exhibit reduced body weight loss and a notable increase in colon length, which is often shortened by inflammation. nih.govnih.gov Histological analysis of colonic tissues from 5-ASA-treated mice reveals a marked reduction in inflammation, mucosal damage, epithelial layer loss, and inflammatory cell infiltration compared to untreated colitis models. nih.govnih.govnih.gov
Mechanistically, 5-ASA's effects in the DSS model are multifaceted. It has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. nih.govnih.govnih.gov Furthermore, 5-ASA helps restore the integrity of the gut barrier by up-regulating the expression of tight junction proteins like ZO-1. nih.gov Research also indicates that the therapeutic action of 5-ASA is dependent on the gut microbiota; its efficacy is diminished in mice with depleted gut flora. nih.gov The compound reshapes the disordered gut microbiota community structure, promoting the abundance of beneficial bacteria. nih.gov In some studies, pretreatment with 5-ASA has been shown to confer resistance to subsequent DSS-induced colitis.
The following table summarizes key findings from representative studies using the DSS-induced colitis model.
| Parameter | Observation in DSS-Treated Mice | Effect of this compound Treatment | Citation |
| Disease Activity Index (DAI) | Increased | Significantly decreased | nih.govnih.gov |
| Body Weight | Decreased | Increased gain / reduced loss | nih.govnih.gov |
| Colon Length | Shortened | Significantly increased / restored | nih.govnih.gov |
| Histological Damage | Severe mucosal damage, inflammation, ulceration | Alleviated damage, suppressed inflammation | nih.govnih.gov |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Elevated | Significantly reduced expression | nih.govnih.gov |
| Gut Barrier Proteins (e.g., ZO-1) | Decreased expression | Up-regulated expression | nih.gov |
Genetically Engineered Models (e.g., PPAR-γ heterozygous knockout mice)
To elucidate the molecular mechanisms underlying 5-ASA's anti-inflammatory effects, researchers have utilized genetically engineered mouse models. A key model in this research is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) heterozygous knockout (PPAR-γ+/-) mouse. PPAR-γ is a nuclear receptor known to play a critical role in regulating inflammation in the colon.
Studies using PPAR-γ+/- mice have been pivotal in establishing that the anti-inflammatory effects of 5-ASA are, at least in part, mediated through the activation of PPAR-γ. In experiments where colitis was induced in both wild-type and PPAR-γ+/- mice, 5-ASA treatment effectively reduced inflammation and improved clinical symptoms in wild-type mice. However, in PPAR-γ+/- mice, which have reduced levels of PPAR-γ, the therapeutic effects of 5-ASA were significantly diminished. These mice were found to be refractory to 5-ASA therapy, showing little improvement in markers of inflammation like colonic TNF-α concentrations.
These findings strongly support the hypothesis that 5-ASA directly binds to and activates PPAR-γ. This activation leads to the trans-repression of key inflammatory genes, such as those regulated by nuclear factor-kappa B (NF-κB). In mice lacking PPAR-γ specifically in the intestinal epithelium, 5-ASA was unable to reduce inflammation or prevent the expansion of dysbiotic Escherichia coli during colitis, highlighting the crucial role of epithelial PPAR-γ signaling as a target for 5-ASA.
The table below outlines the differential response to 5-ASA in wild-type versus PPAR-γ deficient models.
| Mouse Model | Colitis Induction Method | Effect of this compound Treatment | Conclusion | Citation |
| Wild-Type Mice | TNBS or DSS | Amelioration of colitis, reduced inflammation | Effective anti-inflammatory action | |
| PPAR-γ+/- Heterozygous Knockout Mice | TNBS | Refractory to therapy, anti-inflammatory effects greatly lessened | Efficacy is mediated by PPAR-γ | |
| Intestinal Epithelium-Specific PPAR-γ Knockout Mice | DSS | Unable to reduce inflammation or blunt E. coli expansion | Epithelial PPAR-γ is a key target |
Models of Neoplasia and Cancer Chemoprevention
Chemically Induced Colorectal Tumorigenesis Models (e.g., DMH-induced)
The chemopreventive potential of 5-ASA against colorectal cancer (CRC) has been investigated using models where tumors are induced by chemical carcinogens, such as 1,2-dimethylhydrazine (B38074) (DMH) or its metabolite, azoxymethane (B1215336) (AOM), often in combination with an inflammatory agent like DSS to model colitis-associated cancer.
In the AOM/DSS mouse model, which induces colitis-associated cancer, 5-ASA treatment has been shown to significantly suppress the number of both ACF and resultant tumors. This antineoplastic effect was demonstrated to be dependent on PPAR-γ signaling, as the effect was abolished by the administration of a PPAR-γ antagonist. Interestingly, some studies suggest that 5-ASA is effective at inhibiting colitis-associated tumor development but not sporadic tumor development in these models.
| Animal Model | Carcinogen/Inducer | Key Findings with this compound Treatment | Citation |
| Rats | 1,2-dimethylhydrazine (DMH) | Reduced aberrant crypt foci (ACF), tumor number, and tumor load; increased tumor apoptosis. | |
| Rats | Azoxymethane (AOM) | Dose-dependent reduction in ACF formation (via balsalazide (B1667723) prodrug). | |
| A/JOlaHsd Mice | Azoxymethane (AOM) | Suppressed colon carcinogenesis by decreasing ACF (75%) and aberrant crypts (22%). | |
| FabplCre; Apc15lox/+ Mice | AOM/DSS | Reduced colitis-accelerated large intestinal tumors by ~50%; ineffective against sporadic tumors. |
Transgenic Animal Models (e.g., c-Ha-ras transgenic mice)
Transgenic animal models that are genetically predisposed to developing cancer provide a valuable tool for assessing chemopreventive agents. To explore the preventive effects of 5-ASA on colorectal tumorigenesis, c-Ha-ras transgenic mice have been employed. These mice harbor the human prototype c-Ha-ras gene, making them more susceptible to developing tumors.
A key study utilized these c-Ha-ras transgenic mice to investigate the impact of oral 5-ASA intake on the development of colorectal tumors. The results showed that 5-ASA treatment significantly reduced both the incidence and the size of colorectal tumors.
The molecular mechanism underlying this chemopreventive effect was linked to the modulation of two critical enzymes in the prostaglandin (B15479496) pathway. Analysis of the colon tissue from the 5-ASA-treated transgenic mice revealed a significant down-regulation of cyclooxygenase-2 (COX-2) protein expression. COX-2 is an enzyme that is often overexpressed in colorectal tumors and plays a role in producing the inflammatory mediator prostaglandin E2 (PGE2). Concurrently, 5-ASA treatment led to an up-regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2.
These findings suggest that 5-ASA exerts its preventive effect against colorectal tumor development by mediating the expression of both COX-2 and 15-PGDH, thereby reducing the levels of pro-tumorigenic prostaglandins (B1171923) in the colon.
| Animal Model | Genetic Modification | Effect of this compound Treatment | Molecular Mechanism | Citation |
| c-Ha-ras Transgenic Mice | Harboring human prototype c-Ha-ras gene | Reduced incidence and size of colorectal tumors | Down-regulation of COX-2 and up-regulation of 15-PGDH expression |
Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the direct in vivo antineoplastic effects of compounds on human tumors. The efficacy of 5-ASA has been demonstrated in xenograft models of colorectal cancer.
In studies using severe combined immunodeficient (SCID) mice engrafted with human colon cancer cells (such as HT-29), local administration of 5-ASA resulted in a significant reduction in tumor growth. One study reported a dramatic reduction of 80-86% in both tumor weight and volume in mice receiving 5-ASA compared to control groups. This antineoplastic effect was observed to be mediated through the PPAR-γ pathway. When mice were co-treated with 5-ASA and GW9662, a selective PPAR-γ antagonist, the tumor-reducing effect of 5-ASA was blocked, confirming the essential role of PPAR-γ in this process.
These findings from xenograft models indicate that 5-ASA has direct inhibitory effects on the growth of established human colorectal cancer cells in vivo, independent of its anti-inflammatory actions in the context of colitis. The data reinforces the concept that 5-ASA's chemopreventive potential is not solely due to controlling inflammation but also involves direct interference with cancer cell biology through pathways like PPAR-γ activation.
| Mouse Strain | Engrafted Cell Line | Key Findings with this compound Treatment | Mechanism of Action | Citation |
| SCID Mice | HT-29 (Human Colon Cancer) | Significant reduction in tumor weight and volume (80-86%) | PPAR-γ dependent; effect blocked by PPAR-γ antagonist GW9662 | |
| Immune-deficient Mice | Human CRC cells | Reduced growth of xenografts | PPAR-γ-dependent mechanism |
Assessment of Therapeutic Outcomes
Reduction of Inflammation Markers and Histopathological Analysis
In preclinical animal models, this compound (5-ASA) has consistently demonstrated efficacy in reducing key markers of inflammation and improving tissue pathology, particularly in models of inflammatory bowel disease (IBD). Studies utilizing rodent models of colitis induced by agents such as 2,4,6-trinitrobenzenesulfonic acid (TNBS) or dextran sulfate sodium (DSS) show that 5-ASA treatment leads to significant amelioration of disease indicators. nih.govresearchgate.net
Treatment with 5-ASA in these models results in a marked decrease in myeloperoxidase (MPO) activity, an enzyme indicative of neutrophil infiltration into inflamed tissues. nih.govnih.gov Concurrently, levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are significantly downregulated in colonic tissues following 5-ASA administration. nih.goveuropeanreview.org The mechanism for this is partly attributed to the inhibition of inflammatory pathways such as the Toll-like receptor 4 (TLR4)/MyD88-dependent pathway. europeanreview.org Further investigation in a TNBS-induced colitis model in rats revealed that 5-ASA's anti-inflammatory effects are also mediated through the inhibition of the protein kinase R-like endoplasmic reticulum kinase (PERK) signaling pathway, which is associated with endoplasmic reticulum stress. nih.gov
Table 1: Effects of this compound on Inflammation Markers and Histopathology in Animal Models
| Animal Model | Induction Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Wistar Rats | TNBS | Significantly attenuated colon lipid peroxidation, nitrites, MPO activity, and IL-1β levels. Improved antioxidant levels (GSH, SOD). | nih.govresearchgate.net |
| Sprague-Dawley Rats | TNBS | Significantly inhibited increased MPO activity and inflammatory cell infiltration. Mitigated inflammation by inhibiting the PERK-signaling pathway. | nih.gov |
| Mice | DSS | Inhibited the TLR4/MyD88-dependent pathway, leading to reduced expression of TNF-α and IL-1β. | europeanreview.org |
| Piglets | DSS | Reduced diarrhea index, decreased diamine oxidase activity and D-lactate levels, attenuated mucosal damage, and reduced CD11b+ macrophage and CD3+ T-cell infiltration. | frontiersin.org |
| Rats | TNBS | Significantly reduced overall histological score, inflammatory infiltration, eosinophilic infiltration, and edema. | nih.gov |
Inhibition of Tumor Development and Progression
Preclinical studies in various rodent models of colorectal cancer (CRC) have shown that 5-ASA can inhibit tumor growth and progression, particularly in the context of colitis-associated cancer (CAC). nih.govoup.com In a mouse model where colitis accelerates tumorigenesis, chronic local administration of 5-ASA significantly reduced the average number of large intestinal tumors by 37.4%. oup.com Another study using a mouse colitis model found that 5-ASA given during the remission stage of colitis markedly suppressed both the number and size of neoplasms. nih.govaacrjournals.org
The mechanisms underlying this antineoplastic effect involve the modulation of cell proliferation and apoptosis. In 1,2-dimethylhydrazine-treated rats, 5-ASA not only reduced the number of aberrant crypt foci (ACF), which are precursor lesions to CRC, but also effectively diminished tumor number and load. nih.gov This was associated with an increased rate of tumor apoptosis and a reduced rate of tumor cell proliferation. nih.gov Notably, multiple studies have observed that 5-ASA treatment tends to reduce the proliferation rate of tumor cells, as measured by the proliferating cell nuclear antigen (PCNA) labeling index, without significantly affecting the proliferation of normal epithelial cells. nih.govoup.comaacrjournals.org
In a xenograft model using human colon cancer cells implanted in SCID mice, treatment with 5-ASA resulted in a dramatic reduction of 80-86% in both tumor weight and volume compared to untreated controls. nih.gov This effect was linked to the inhibition of cell growth and proliferation and the induction of apoptosis. nih.gov This body of evidence from diverse animal models supports the chemopreventive potential of 5-ASA by directly interfering with the processes of carcinogenesis. nih.govnih.govresearchgate.net
Table 2: Effects of this compound on Tumor Development in Animal Models
| Animal Model | Carcinogenesis Model | Key Findings | Reference(s) |
|---|---|---|---|
| FabplCre; Apc15lox/+ Mice | DSS-induced Colitis-Associated Cancer | Significantly reduced colitis-accelerated large intestinal tumors by 37.4% to 50%. Tended to reduce neoplastic cell proliferation. | oup.com |
| Mice | DSS + AOM-induced Colitis-Associated Cancer | Markedly suppressed the number and size of neoplasms when given in remission. Significantly suppressed the PCNA labeling index in tumor cells. | nih.govaacrjournals.org |
| Rats | 1,2-dimethylhydrazine (DMH) | Reduced the number of aberrant crypt foci, tumor number, and tumor load. Increased tumor apoptosis and reduced tumor cell proliferation. | nih.gov |
| SCID Mice | HT-29 Colon Cancer Cell Xenograft | Decreased tumor weight and volume by 80-86%. | nih.gov |
| A/JOlaHsd Mice | Azoxymethane (AOM) | Suppressed colon carcinogenesis by decreasing the number of aberrant crypt foci (75%) and aberrant crypts (22%). | nih.gov |
Evaluation of Wound Healing Parameters (Diabetic Models)
The potential therapeutic application of 5-ASA in the context of diabetic wound healing is an emerging area of investigation, primarily based on its well-established anti-inflammatory and cell-modulating properties. nih.govdntb.gov.ua Hyperglycemic conditions in diabetes lead to a prolonged inflammatory phase in wounds, which impairs healing. scienceopen.comnih.gov 5-ASA is hypothesized to be beneficial by inhibiting key pro-inflammatory mediators like TNF-α and nuclear factor-kappa B (NF-κB), which are pivotal in maintaining this persistent inflammation in diabetic wounds. nih.gov
Preclinical research proposals suggest that in vivo studies using diabetic animal models are necessary to validate the efficacy of 5-ASA in this context. nih.govdntb.gov.ua The evaluation of therapeutic outcomes in such models would focus on several key wound healing parameters. These include measuring wound closure rates over time, conducting detailed histological analysis to assess tissue regeneration, and evaluating collagen deposition and angiogenesis (new blood vessel formation), which are critical for building new tissue. nih.gov Furthermore, it is proposed that 5-ASA may promote re-epithelialization, a fundamental process in the proliferative phase of wound healing, by potentially stimulating the proliferation and migration of keratinocytes and fibroblasts. nih.gov
While direct experimental evidence from in vivo diabetic wound models is still forthcoming, the strong theoretical rationale supports further investigation to assess these specific wound healing parameters and confirm the multifactorial potential of 5-ASA in treating diabetic wounds. nih.govdntb.gov.ua
Pharmacodynamic Marker Analysis in Animal Tissues
Pharmacodynamic studies in animal tissues have been crucial for elucidating the molecular mechanisms through which 5-ASA exerts its therapeutic effects. A key molecular target identified is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating inflammation and cell growth. nih.govibd-biotech.com In a mouse model of colitis, 5-ASA treatment was beneficial in wild-type mice but not in mice with a partial deficiency of PPARγ, indicating that PPARγ mediates 5-ASA's anti-inflammatory action. ibd-biotech.com Further studies showed that in epithelial cells, 5-ASA increases PPARγ expression and promotes its translocation to the nucleus. ibd-biotech.com The antineoplastic effects of 5-ASA in a xenograft tumor model were abolished by the administration of a PPARγ antagonist, GW9662, confirming the receptor's critical role. nih.gov
Another significant pathway modulated by 5-ASA is the Akt/β-catenin signaling pathway. In interleukin (IL)-10 knockout mice, which spontaneously develop colitis, mesalamine treatment reduced colitis-induced dysplasia, which was concordant with the inhibition of Akt activation and phosphorylated-β-catenin levels within the intestinal crypts. nih.gov This suggests a mechanism for its chemopreventive effects by reducing pro-proliferative signaling in intestinal progenitor cells. nih.gov
Analysis of inflamed colonic tissue from mouse models also reveals that 5-ASA inhibits the TLR4/MyD88-dependent inflammatory signaling pathway. europeanreview.org Furthermore, studies on 5-ASA metabolism within the colon have shown that acute colonic inflammation can impair the expression and function of the N-acetyltransferase 2 (mNAT2) enzyme in mice, which is responsible for metabolizing 5-ASA. nih.gov This finding highlights how the inflammatory state of the tissue can, in turn, affect the local pharmacodynamics of the drug. nih.gov
Table 3: Analysis of Pharmacodynamic Markers for this compound in Animal Tissues
| Animal Model | Tissue | Pharmacodynamic Marker/Pathway | Observed Effect | Reference(s) |
|---|---|---|---|---|
| PPARγ (+/-) Mice | Colon | PPARγ | 5-ASA's anti-inflammatory effect was dependent on the presence of functional PPARγ. | ibd-biotech.com |
| SCID & A/JOlaHsd Mice | Xenograft Tumor & Colon | PPARγ | The antineoplastic effect of 5-ASA was abolished by the PPARγ antagonist GW9662. | nih.gov |
| IL-10 (-/-) Mice | Colon | Akt/β-catenin | Reduced Akt activation and levels of phosphorylated-β-catenin in intestinal crypts. | nih.gov |
| Mice | Colon | TLR4/MyD88 | Inhibited the expression of TLR4, MyD88, and downstream inflammatory factors (TNF-α, IL-1β). | europeanreview.org |
| Mice | Colon | mNAT2 Enzyme | Acute colitis reduced the capacity for 5-ASA metabolism by impairing mNAT2 protein expression and function. | nih.gov |
Advanced Drug Delivery Strategies for 5 Aminosalicylate
Prodrug Design and Development
A key strategy to prevent premature absorption of 5-ASA is to administer it as a prodrug. sci-hub.se A prodrug is an inactive or less active molecule that is converted into the active drug within the body, in this case, at the desired site of action in the colon. nih.gov
Azo-Bonded Prodrugs
One of the earliest and most established approaches for colon-targeted delivery of 5-ASA involves the creation of prodrugs linked by an azo bond (–N=N–). sci-hub.setandfonline.com This chemical bond is stable in the upper gastrointestinal tract but is susceptible to cleavage by azoreductase enzymes produced by colonic bacteria. sci-hub.senih.govunimi.it This enzymatic action releases the active 5-ASA molecule directly in the colon. sci-hub.seunimi.it
Several azo-bonded prodrugs have been successfully developed and utilized. tandfonline.com These include sulfasalazine (B1682708), olsalazine (B1677275), and balsalazide (B1667723). nih.govtandfonline.com Sulfasalazine, the first of its kind, links 5-ASA to sulfapyridine (B1682706). youtube.comdrugbank.com While effective, the sulfapyridine moiety is associated with some side effects. ijpsonline.com To address this, subsequent prodrugs were developed. Olsalazine consists of two 5-ASA molecules joined by an azo bond, which upon cleavage, yields two units of the active drug. taylorandfrancis.comdrugbank.com Balsalazide links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, which is designed to be non-toxic. sci-hub.setaylorandfrancis.com
The rate of cleavage of the azo bond can vary between these prodrugs, which may influence their metabolic profile in the colon. nih.gov In vitro studies using fecal slurries have shown that sulfasalazine is degraded more rapidly than balsalazide and olsalazine. nih.gov
| Azo-Bonded Prodrug | Carrier Moiety | Active Metabolite(s) | Mechanism of Action |
| Sulfasalazine | Sulfapyridine | 5-Aminosalicylate, Sulfapyridine | Cleavage of the azo bond by colonic bacterial azoreductases. tandfonline.comyoutube.com |
| Olsalazine | A second 5-ASA molecule | Two molecules of this compound | Cleavage of the azo bond by colonic bacterial azoreductases. taylorandfrancis.comdrugbank.com |
| Balsalazide | 4-aminobenzoyl-β-alanine | This compound, 4-aminobenzoyl-β-alanine | Cleavage of the azo bond by colonic bacterial azoreductases. sci-hub.setaylorandfrancis.com |
Polymeric Prodrug Nanoformulations
More recent research has focused on the development of polymeric prodrug nanoformulations to enhance the delivery of 5-ASA. nih.gov This approach involves attaching 5-ASA to a polymer backbone, often forming nanoparticles. nih.govnih.gov These nanoformulations are designed for sustained release and improved targeting to inflamed colonic tissue. nih.gov
In one study, an innovative polymeric prodrug was developed where 5-ASA was linked to an amphiphilic polymer via an azo bond to form micelles approximately 13.5 nm in size. nih.gov These nano-sized particles demonstrated stability in simulated gastric and intestinal fluids but showed controlled release of 5-ASA over 24 hours in a simulated colonic environment. nih.gov When administered orally in animal models of colitis, these micelles showed prolonged retention and high accumulation in the inflamed colon. nih.gov This nanotechnology-guided approach aims to improve therapeutic outcomes by providing localized bioactivation and tailored pharmacokinetics. nih.gov
Other research has explored the creation of acrylic-type polymeric systems where 5-ASA is linked via ester or amide bonds as side substituents. nih.gov The release of the drug from these polymers is dependent on the degree of swelling of the polymer, the type of comonomer used, and the nature of the bond linking the drug to the polymer. nih.gov
Targeted Delivery Systems
Beyond the prodrug approach, various formulation strategies have been engineered to physically protect the 5-ASA molecule as it transits through the stomach and small intestine, triggering its release only upon reaching the colon. nih.gov These systems rely on the physiological differences between the upper and lower gastrointestinal tract, such as pH and the presence of specific bacteria. nih.govsci-hub.se
pH-Dependent Release Systems
The gastrointestinal tract has a distinct pH gradient, with a highly acidic environment in the stomach (pH 1-2), a less acidic to neutral environment in the small intestine (pH 6-7), and a slightly more acidic to neutral pH in the colon. sci-hub.se pH-dependent release systems utilize polymers that are insoluble at the low pH of the stomach and upper small intestine but dissolve at the higher pH found in the terminal ileum and colon, thereby releasing the drug. mdpi.comsci-hub.sepharmaexcipients.com
A common class of polymers used for this purpose are the Eudragit® polymers, which are copolymers of methacrylic acid and its esters. nih.govdovepress.com For instance, Eudragit S100 dissolves at a pH of 7.0 or higher, making it suitable for colon-targeted delivery. dovepress.comwho.int Eudragit L100 dissolves at a pH of 6.0. nih.gov By combining these polymers in different ratios, the release profile of 5-ASA can be precisely manipulated to target specific regions of the intestine. nih.govnih.gov
Several commercially available formulations utilize this pH-dependent mechanism. sci-hub.senih.gov Research has also explored the use of Eudragit-coated microspheres. who.intbanglajol.info In one study, chitosan (B1678972) microspheres containing mesalamine were coated with Eudragit S-100. banglajol.info These coated microspheres showed no drug release in simulated gastric fluid and minimal release in simulated intestinal fluid, with the majority of the drug being released in the simulated colonic environment. banglajol.infosemanticscholar.org
| Delivery System | Polymer(s) | Release Trigger | Key Findings |
| Eudragit-Coated Tablets/Pellets | Eudragit® S100, Eudragit® L100 | pH ≥ 7.0 (S100), pH ≥ 6.0 (L100) | Release can be tailored by combining polymers to overcome inter-individual GI pH variability. nih.govnih.gov |
| Eudragit-Coated Chitosan Microspheres | Chitosan, Eudragit® S100 | pH ≥ 7.0 | Negligible release in stomach and small intestine, with maximum release in the colon. banglajol.infosemanticscholar.org |
| MMX® (Multi-Matrix System) | Lipophilic and hydrophilic excipients with a pH-dependent coating | pH ≥ 7.0 | Provides delayed and prolonged release of 5-ASA throughout the entire colon. tandfonline.comnih.govnih.gov |
Time-Dependent Release Systems
This strategy relies on the relatively constant transit time of a dosage form through the small intestine. nih.gov The formulation is designed with a lag phase, during which no drug is released, corresponding to the time it takes to travel from the stomach to the colon. nih.gov This is typically achieved by applying a coating of a specific thickness that erodes or allows for drug diffusion at a controlled rate. nih.gov
Ethylcellulose is a polymer commonly used to create these time-dependent release coatings. nih.gov The thickness of the ethylcellulose layer is a critical factor; a thicker coating results in a longer lag time before drug release. nih.gov One formulation approach involves pellets coated with ethylcellulose, which provides a time-controlled release of 5-ASA. nih.gov
A more advanced approach, known as the Multi-Matrix System (MMX®), combines a pH-dependent gastro-resistant coating with a matrix of hydrophilic and lipophilic components. nih.govtandfonline.comnih.gov This design not only delays the initial release until the tablet reaches the colon (pH-dependent) but also provides a prolonged and homogenous release of 5-ASA throughout the colon as the matrix slowly erodes. tandfonline.comdocumentsdelivered.com
Bacterially Degradable Delivery Systems
This approach leverages the vast and diverse microbiota present in the colon, which possess a wide array of enzymes not found in the upper GI tract. tandfonline.comnih.gov The delivery system is constructed using polymers that are resistant to digestion in the stomach and small intestine but are specifically degraded by bacterial enzymes in the colon. unimi.itnih.gov
Polysaccharides are a major class of polymers used in these systems. nih.govmdpi.com They are natural, biocompatible, and biodegradable. nih.gov Examples of polysaccharides investigated for colon-targeted delivery include chitosan, pectin, guar (B607891) gum, and dextran (B179266). sci-hub.senih.govnih.gov These polymers remain intact in the upper GI tract but are fermented by colonic bacteria, leading to the breakdown of the polymer matrix and subsequent release of the encapsulated drug. nih.govmdpi.com
For example, chitosan microspheres have been developed for the controlled release of 5-ASA. researchgate.net In vitro studies demonstrated significantly higher drug release in simulated colonic fluid containing cecal contents compared to simulated gastric or small intestinal fluid. researchgate.net Combining this approach with pH-sensitive coatings can create a dual-trigger system, further enhancing the specificity of colonic delivery. sci-hub.sedovepress.com For instance, chitosan capsules filled with 5-ASA can be enteric-coated to protect them in the stomach, with the chitosan shell being degraded by bacteria in the colon. sci-hub.se
Nanotechnology-Based Delivery Approaches
The conventional oral administration of this compound (5-ASA) is hampered by significant absorption in the upper gastrointestinal (GI) tract, which reduces the fraction of the active compound reaching the inflamed colon. nih.gov Nanotechnology offers promising strategies to overcome this limitation by improving the pharmacokinetic profile of 5-ASA, enabling targeted delivery to the site of inflammation, and allowing for controlled drug release. researchgate.netnih.gov
Nanoparticle Formulations (Silica Nanoparticles, Polymeric Nanoparticles)
Nanoparticle-based systems are designed to encapsulate or bind 5-ASA, protecting it from the harsh environment of the upper GI tract and facilitating its accumulation in inflamed colonic tissues. nih.gov
Silica (B1680970) Nanoparticles: 5-ASA-loaded silicon dioxide nanoparticles (5-ASA-SiO2 NPs) have been developed as a selective drug release system. nih.govmdpi.com These nanoparticles serve as carriers that can target the inflamed colon, thereby increasing the therapeutic efficacy of the drug. nih.govnih.gov Research indicates that 5-ASA-SiO2 NPs demonstrate a high drug loading efficiency, superior to some polymeric nanoparticle alternatives like poly(ε-caprolactone) nanoparticles. nih.gov In mouse models of ulcerative colitis, administration of 5-ASA-SiO2 NPs led to a significant improvement in disease activity index (DAI) and colonic histopathology scores compared to control groups. researchgate.netnih.gov Furthermore, these nanoparticles effectively reduced levels of inflammatory markers such as myeloperoxidase (MPO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). researchgate.netnih.gov The efficient binding between 5-ASA and the SiO2 nanoparticles is crucial for targeting the drug to the inflamed tissue. nih.gov
Polymeric Nanoparticles: Various biodegradable and biocompatible polymers have been utilized to formulate nanoparticles for 5-ASA delivery. These systems offer versatility in controlling drug release and enhancing site-specific targeting. mdpi.com
Poly(amidoamine) (PAMAM) Dendrimers: An innovative approach involves the use of fourth-generation (G4) PAMAM dendrimers. In one study, approximately 45 molecules of 5-ASA were covalently conjugated to a single PAMAM G4 molecule. nih.gov This conjugation increased the nanoparticle's hydrodynamic diameter from 3.91 nm to 4.95 nm and reduced its surface charge, which can influence cellular interactions. nih.gov
Poly(ε-caprolactone) (PCL) Nanoparticles: To prevent the premature release of 5-ASA, the drug has been covalently bound to a PCL polymer matrix. mdpi.com Nanoparticles were formulated using either emulsification or nanoprecipitation methods, resulting in particle diameters of 200 nm and 350 nm, respectively. nih.gov In-vitro studies confirmed significant drug retention within the nanoparticle formulation, and in-vivo animal studies showed a decrease in clinical activity and MPO activity at a significantly lower dose compared to a standard 5-ASA solution. nih.gov
Zein Nanoparticles: Nanoparticles formulated from zein, a corn storage protein, have been shown to successfully encapsulate 5-ASA. nih.gov These nanoparticles exhibited colloidal stability and a sustained, gastro-resistant drug release profile at a simulated ileocolonic pH of 7.4, releasing nearly 98% of the drug over 120 hours. nih.gov
Table 1: Comparison of Nanoparticle Formulations for 5-ASA Delivery
| Nanoparticle Type | Particle Size (nm) | Drug Loading / Entrapment Efficiency | Key Research Finding |
|---|---|---|---|
| Silica (SiO₂) Nanoparticles | Not specified | High loading efficiency | Targets inflamed colon, increases therapeutic efficacy, and reduces inflammatory markers. nih.govresearchgate.net |
| Poly(ε-caprolactone) (PCL) | 200 - 350 | Drug covalently bound | Allowed for a significant reduction in the required therapeutic dose in vivo. nih.gov |
| PAMAM Dendrimer (G4) | ~4.95 | ~45 5-ASA molecules per dendrimer | Increased hydrodynamic diameter and altered surface charge compared to the base polymer. nih.gov |
| Zein Nanoparticles | 266.6 ± 52 | 43.8 µg/mg | Demonstrated gastroresistance and sustained release over 120 hours at pH 7.4. nih.gov |
Hydrogel Systems
Smart or intelligent hydrogels, particularly those sensitive to pH changes, represent another advanced strategy for colon-specific 5-ASA delivery. tandfonline.comresearchgate.net These systems are designed to remain stable and retain the drug in the acidic environment of the stomach and upper small intestine, and then swell and release the drug in the neutral to slightly alkaline environment of the lower intestine and colon. tandfonline.comtandfonline.com
One study developed a novel pH-sensitive hydrogel, P(CE-MAA-MEG), which was loaded with 5-ASA without using organic solvents. tandfonline.comnih.gov In-vitro release studies showed a dramatic difference in drug release based on pH. Over a 15-day period, the cumulative release of 5-ASA was 43.0% at pH 1.2, whereas it reached 71.9% at pH 7.4. tandfonline.comtandfonline.com This pH-dependent release is driven by the ionization of acidic pendant groups on the hydrogel, which causes the structure to swell and release the encapsulated drug. researchgate.net Other hydrogel systems using biopolymers like chitosan and k-carrageenan have also been developed to provide controlled release at the colon level. nih.gov
Table 2: pH-Dependent Release from a P(CE-MAA-MEG) Hydrogel System
| pH Condition | Cumulative Drug Release (%) | Time Period | Key Observation |
|---|---|---|---|
| pH 1.2 (Simulated Gastric) | 17.8% | First 24 hours | Initial burst release is limited. tandfonline.com |
| pH 1.2 (Simulated Gastric) | 43.0% | 15 days | Slow and incomplete release in acidic conditions. tandfonline.comtandfonline.com |
| pH 7.4 (Simulated Intestinal) | 31.5% | First 24 hours | Higher initial burst release compared to acidic pH. tandfonline.com |
| pH 7.4 (Simulated Intestinal) | 71.9% | 15 days | Significantly higher and sustained release in neutral conditions. tandfonline.comtandfonline.com |
Core-Shell Nanocrystals
Core-shell nanoparticle systems are a sophisticated approach where a drug core is coated with one or more protective layers. dntb.gov.ua This structure enhances stability and prevents premature drug release in the upper GI tract. researchgate.net
For 5-ASA delivery, pH-sensitive core-shell nanoparticles have been engineered. In one such system, 5-ASA nanocrystals (5-ASANCs) formed the core. This core was then coated with layers of chitosan and sodium alginate, and finally with an outer layer of Eudragit® S100, an enteric polymer, to create ES1CS5SA5@5-ASANCs. researchgate.net This multi-layered structure provides stability and ensures that the drug is released in a sustained manner specifically in the colon's pH environment. researchgate.net In-vivo studies confirmed that these core-shell nanoparticles selectively accumulate in the colon. researchgate.net The design offers a dual advantage: the nanocrystal core can improve the dissolution of poorly soluble drugs, while the shell provides targeted delivery.
Table 3: Characteristics of Core-Shell Nanoparticles for 5-ASA
| Formulation | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Key Feature |
|---|
| ES1CS5SA5@5-ASANCs | 352 ± 2 | 95.05 ± 3.83 | 85.73 ± 2.12 | pH-sensitive multilayer shell prevents upper GI release and enhances stability. researchgate.net |
Micellar Systems
Micellar systems, formed from the self-assembly of amphiphilic polymers, are another nanotechnology platform for 5-ASA delivery. These systems can encapsulate hydrophobic drugs within their core, enhancing solubility and stability.
An innovative formulation involved engineering amphiphilic polymer-based micelles of approximately 13.5 nm to incorporate an azo-linked 5-ASA prodrug. researchgate.net The azo-bond is designed to be cleaved by azoreductase enzymes specifically produced by colonic bacteria, triggering drug release directly in the colon. In vitro tests showed these micelles were highly stable under simulated gastric and intestinal conditions while providing a controlled release of 5-ASA over 24 hours in simulated colonic fluids. researchgate.net When administered orally in animal models, the micelles demonstrated prolonged retention (24 hours) and high accumulation within the inflamed colon tissue. researchgate.net
Strategies for Enhanced Colonic Targeting
A primary challenge in oral 5-ASA therapy is preventing its absorption in the stomach and small intestine to ensure a high concentration reaches the colon. nih.govnih.govresearchgate.net Advanced delivery strategies are fundamentally designed to achieve this goal.
Prevention of Upper Gastrointestinal Release
The nanotechnology-based systems described above inherently incorporate mechanisms to prevent upper GI release.
pH-Sensitive Coatings and Matrices: This is the most common strategy. Polymers like Eudragit® are used as enteric coatings that dissolve only at a specific pH, typically above 6 or 7, which is characteristic of the terminal ileum and colon. researchgate.netresearchgate.net Similarly, pH-sensitive hydrogels are designed to remain in a non-swollen state in the low pH of the stomach, trapping the drug until they reach the higher pH of the colon. tandfonline.comtandfonline.com
Covalent Linkage and Prodrugs: Binding 5-ASA to a polymer matrix via a covalent bond, as seen with PCL nanoparticles, physically prevents its release until the matrix degrades. nih.govmdpi.com The use of azo-bond prodrugs, such as in some micellar systems or the traditional drug sulfasalazine, relies on the specific enzymatic activity of the colonic microbiota to cleave the bond and release the active 5-ASA molecule. researchgate.netnih.gov
Core-Shell Architecture: The shell in these systems acts as a physical barrier, protecting the 5-ASA core from the acidic and enzymatic environment of the upper GI tract. researchgate.net The release is triggered only when the shell dissolves or degrades in the specific conditions of the colon. researchgate.net
In vitro dissolution studies comparing various commercially available mesalamine formulations highlight these different release mechanisms. Formulations with pH-dependent coatings show minimal to no drug release at the acidic pH of the stomach (pH 1.0) and begin to release the drug at pH 6.0 or 6.8. researchgate.net In contrast, a formulation based on time-release ethylcellulose microgranules shows significant release even at low pH. researchgate.net This demonstrates the variety of formulation strategies employed to modulate drug release throughout the GI tract.
Table 4: In Vitro 5-ASA Release from Different Formulations at Various pH Levels
| Formulation | % Release at pH 1.0 (2h) | % Release at pH 6.0 (1h) | % Release at pH 6.8 |
|---|---|---|---|
| APRISO® | <1% | 36% | 100% (after 3h) |
| ASACOL® HD | <1% | <1% | 100% (after 2h) |
| MEZAVANT XL® | <1% | <1% | 100% (over 6-7h) |
| PENTASA® | 48% | 56% (cumulative) | 92% (cumulative, 6-8h) |
| SALOFALK® | <1% | 11% | 100% (after 1h) |
Data adapted from a 2015 in vitro study investigating the release of 5-ASA from commercially available oral mesalamine formulations. researchgate.net
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound (5-ASA, Mesalazine) |
| Silicon Dioxide |
| Poly(amidoamine) (PAMAM) |
| Poly(ε-caprolactone) (PCL) |
| Zein |
| Chitosan |
| k-Carrageenan |
| Sodium Alginate |
| Eudragit® S100 |
| Sulfasalazine |
| Interleukin-6 (IL-6) |
| Tumor necrosis factor-α (TNF-α) |
Mucus-Penetrating Delivery Systems
The mucus layer represents a significant barrier to effective drug delivery to the colonic mucosa. To overcome this challenge, mucus-penetrating delivery systems for this compound (5-ASA) have been developed. These systems are designed to navigate through the viscous and adhesive mucus gel to deliver the therapeutic agent directly to the underlying epithelial cells. This localized delivery can enhance the therapeutic efficacy of 5-ASA in treating inflammatory bowel disease (IBD).
The primary strategy for creating mucus-penetrating nanoparticles (NPs) involves modifying their surface properties to minimize adhesive interactions with mucin fibers, the primary component of mucus. Mucin is a glycoprotein (B1211001) that gives mucus its gel-like and adhesive qualities. By reducing adhesion, nanoparticles can more freely diffuse through the mucus mesh. semanticscholar.orgresearchgate.netnih.gov
Key characteristics of effective mucus-penetrating nanoparticles include a hydrophilic and neutrally charged surface, as well as a particle size small enough to pass through the pores of the mucus network. nih.gov Poly(ethylene glycol) (PEG) is a commonly used polymer for creating a muco-inert surface on nanoparticles. A dense coating of PEG on the nanoparticle surface forms a hydrophilic layer that shields the core material from interacting with mucin fibers. nih.govnih.gov
Research has explored various polymeric materials for the formulation of 5-ASA loaded mucus-penetrating nanoparticles, including poly(lactic-co-glycolic acid) (PLGA), chitosan, and Eudragit polymers. These materials can be engineered to possess the desired characteristics for mucus penetration while also providing controlled release of the encapsulated 5-ASA.
Detailed Research Findings
Studies have focused on the formulation and characterization of different types of nanoparticles for 5-ASA delivery with mucus-penetrating potential. Key parameters evaluated include particle size, drug entrapment efficiency, and the materials used in the formulation.
For instance, nanoparticles formulated with Eudragit RS100 have shown promise for targeted delivery to the inflamed colon. In one study, mesalamine nanoparticles prepared with Eudragit RS100 achieved a particle size of approximately 200 nm and a drug entrapment efficiency of 72.09%. semanticscholar.org Nanoparticles of this size are considered to have the potential for easier penetration through mucus layers. semanticscholar.org
Another approach involves the use of chitosan nanoparticles coated with a pH-sensitive polymer like Eudragit S-100. This design aims to protect the drug in the upper gastrointestinal tract and release it in the colon. Research has reported the formulation of such nanoparticles with a mean size of around 501 nm after coating. researchgate.net While larger, the pH-sensitive coating ensures that the nanoparticles reach the colon before significant interaction with the small intestine's mucus layer.
Furthermore, the combination of chitosan with other polymers and loading with 5-ASA has been investigated. For example, pH-sensitive cross-linked chitosan/Eudragit® S100 nanoparticles have been synthesized for the delivery of 5-ASA. These nanoparticles had sizes ranging from 250 to 300 nm with a high positive zeta potential, which can influence their interaction with the negatively charged mucus. nih.gov The loading capacity and encapsulation efficiency for 5-ASA in this system were reported to be 25.13% and 60.81%, respectively. nih.gov
The use of biodegradable polymers like PLGA, often in combination with PEG, is a well-established strategy for creating mucus-penetrating nanoparticles. nih.govnih.gov While specific data on PLGA-PEG nanoparticles loaded with 5-ASA is emerging, studies on similar systems demonstrate the effectiveness of this approach. For example, PLGA-PEG nanoparticles have been shown to diffuse through human cervicovaginal mucus at a speed only eightfold lower than their theoretical speed in water, whereas uncoated PLGA nanoparticles were slowed by over 12,000-fold. nih.gov This highlights the significant potential of PEGylated PLGA nanoparticles for mucus penetration.
The following tables summarize the findings from various research studies on the formulation of this compound nanoparticles with potential mucus-penetrating properties.
Table 1: Formulation and Characterization of this compound Nanoparticles
| Polymer/System | Particle Size (nm) | Drug Entrapment Efficiency (%) | Reference |
|---|---|---|---|
| Eudragit RS100 | ~200 | 72.09 | semanticscholar.org |
| Eudragit S-100 Coated Chitosan | ~501 | Not Reported | researchgate.net |
| Chitosan/Eudragit® S100 (cross-linked) | 250-300 | 60.81 | nih.gov |
Table 2: Properties of Potential Mucus-Penetrating Nanoparticle Platforms
| Nanoparticle Platform | Key Finding on Mucus Penetration | Reference |
|---|---|---|
| PLGA-PEG | Diffusivity in mucus was only 8-fold lower than in water, compared to a 12,000-fold reduction for uncoated PLGA. | nih.gov |
| Modified Chitosan (with PEG, PHEA, POZ, PVP) | Modified chitosan nanoparticles diffused faster in mucin solution and penetrated deeper into sheep nasal mucosa compared to unmodified chitosan nanoparticles. | reading.ac.uk |
These findings underscore the potential of formulating 5-ASA into mucus-penetrating nanoparticles to enhance its local concentration at the site of inflammation in the colon, which may lead to improved therapeutic outcomes for patients with IBD.
Computational Modeling and in Silico Approaches for 5 Aminosalicylate Research
Molecular Modeling of 5-Aminosalicylate Structure
Molecular modeling encompasses a range of computational techniques used to build, display, manipulate, and analyze the three-dimensional structures of molecules. srmist.edu.in For this compound, modeling its structure is the foundational step for more complex computational analyses like molecular docking. The primary goal is to determine the most stable three-dimensional arrangement of its atoms, known as its conformation.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy state of the molecule, representing its most stable conformation. This process relies on mathematical models known as force fields. A force field is a set of parameters and equations that calculate the potential energy of a molecular system based on the positions of its atoms. srmist.edu.in It accounts for various forces between atoms, including bond stretching, angle bending, and torsional forces, as well as non-bonded van der Waals and electrostatic interactions. researchgate.net By systematically adjusting the coordinates of the atoms to minimize these forces, the algorithm identifies the molecule's lowest energy structure. srmist.edu.in This optimized structure is a crucial prerequisite for predicting how 5-ASA will interact with biological targets. mdpi.com
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand, such as 5-ASA) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.netnih.gov The technique evaluates the "fit" between the ligand and the receptor's binding site, calculating a score that estimates the binding affinity. A lower negative binding energy value generally indicates a stronger and more stable interaction. dovepress.com These studies are critical for identifying potential molecular targets of 5-ASA and elucidating its mechanism of action.
In vitro research has established that 5-ASA can interfere with the growth of colorectal cancer cells by inducing cell cycle arrest at the S-phase and G2/M phase. nih.govnih.gov This suggests that proteins involved in cell cycle regulation are potential targets for 5-ASA. Molecular docking studies have been employed to explore the binding of 5-ASA and its derivatives to various cellular targets implicated in inflammation and cancer, which are often linked to cell cycle control.
For instance, docking simulations have been performed to examine the interaction between mesalamine (5-ASA) and key inflammatory proteins. In one study, the binding energies of a mesalamine-coumarin derivative were calculated for several proteins, demonstrating strong affinity. researchgate.netnih.gov Network pharmacology combined with molecular docking has also identified core targets for mesalazine, including Tumor necrosis factor-alpha (TNF-α), Prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2), and Interleukin-1 beta (IL-1β). nih.gov
| Protein Target | Binding Energy (kcal/mol) | Biological Function |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -10.4 | Enzyme involved in inflammation and prostaglandin (B15479496) synthesis. |
| Matrix Metalloproteinase-9 (MMP-9) | -9.2 | Enzyme involved in tissue remodeling and inflammation. |
| Myeloperoxidase (MPO) | -9.5 | Enzyme found in neutrophils, produces hypochlorous acid. |
| Tumor Necrosis Factor-alpha (TNF-α) | -8.4 | Pro-inflammatory cytokine. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govwikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a group of similar compounds are dependent on the changes in their physicochemical properties. srmist.edu.in These properties, known as molecular descriptors, can include parameters related to lipophilicity (e.g., log P), electronics (e.g., Hammett constant), and steric effects (e.g., Taft's constant). srmist.edu.in
By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and effective drugs. srmist.edu.innih.gov In the context of 5-ASA research, QSAR modeling has been used to support the development of novel conjugates. For example, a study involving new mesalazine-metronidazole conjugates utilized 2D-QSAR modeling to validate and support the observed anti-inflammatory properties of the synthesized compounds. nih.gov This approach helps to identify which structural features are most important for the desired biological effect.
Transcriptomic and Omics Approaches
Transcriptomics is a large-scale "omics" approach that involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism or cell population at a specific time. nih.govfrontiersin.org This powerful technology allows researchers to identify which genes are actively being expressed and to quantify changes in their expression levels in response to a drug like 5-ASA. It provides a comprehensive, genome-wide view of the molecular mechanisms underlying a drug's therapeutic effects and helps in the discovery of novel pharmacological targets. nih.govfrontiersin.orgnih.gov
Several transcriptomic studies have been conducted to unravel the molecular mechanisms of 5-ASA in the context of inflammatory bowel disease and cancer. These analyses have consistently shown that 5-ASA significantly alters the expression of a large number of genes.
In a study on a mouse model of ulcerative colitis, treatment with mesalazine resulted in the differential expression of 1,663 genes, with 262 being upregulated and 1,401 downregulated compared to the untreated disease group. frontiersin.orgnih.gov The analysis revealed that mesalazine's protective effects were linked to the regulation of immune and inflammatory responses, including pathways involving T-cells and cytokines. nih.govnih.gov Specifically, the study identified the downregulation of key chemokines such as C-C motif chemokine ligand 11 (CCL11), CCL21, and C-X-C motif chemokine ligand 3 (CXCL3) as novel targets of mesalazine. nih.govfrontiersin.org Another study using a similar model identified 2,983 differentially expressed genes in the colon tissue of mice treated with 5-ASA. alljournal.ac.cn
Furthermore, in an in vitro study using a colorectal cancer cell line, mesalazine was found to significantly alter the expression of 56 genes specifically associated with ferroptosis, a form of programmed cell death. mdpi.com
| Study Context | Key Findings | Specific Genes/Pathways Modulated | Reference |
|---|---|---|---|
| Ulcerative Colitis Mouse Model | 1,663 differentially expressed genes (262 up, 1,401 down). | Downregulation of CCL11, CCL21, CXCL3; Regulation of T-cell and cytokine pathways. | nih.govfrontiersin.orgnih.gov |
| Inflammatory Bowel Disease Mouse Model | 2,983 differentially expressed genes (604 up, 753 down in treated vs. disease group). | Modulation of genes such as Rnase1 and Cxcl10. | alljournal.ac.cn |
| Colorectal Cancer Cell Line (in vitro) | 56 significantly altered genes associated with ferroptosis. | Genes involved in the ferroptosis pathway. | mdpi.com |
| Ulcerative Colitis Patients (Remission) | 10 genes regulated vs. normal controls. | Upregulation of IL1B, TNF, STAT1; Downregulation of TBX21, TGFB1. | uit.no |
Future Directions and Emerging Research Avenues for 5 Aminosalicylate
Exploration of Novel Mechanisms and Targets
While the anti-inflammatory properties of 5-ASA are well-established, ongoing research seeks to uncover more nuanced mechanisms of action. A significant area of focus is its interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in regulating inflammation, cell proliferation, and apoptosis. nih.govresearchgate.net 5-ASA is believed to activate PPAR-γ, which is highly expressed in colonic epithelial cells. nih.gov This activation can lead to the downregulation of pro-inflammatory pathways. researchgate.net
Another key mechanism under investigation is the inhibition of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.netnih.gov By inhibiting NF-κB, 5-ASA can reduce the production of pro-inflammatory cytokines. researchgate.net Furthermore, the role of 5-ASA as a scavenger of reactive oxygen species (ROS) is a continuing area of interest. nih.gov The scavenging of these damaging free radicals may be a primary mechanism behind its anti-inflammatory effects. nih.gov
Development of Advanced Derivatives with Enhanced Efficacy
To improve the delivery and effectiveness of 5-ASA, researchers are developing advanced derivatives and novel formulations. One approach involves the creation of prodrugs, which are designed to release the active 5-ASA molecule in the colon. An example of this is 5-aminosalicylic acid-alanine (5-ASA-ALA), a prodrug synthesized by combining 5-ASA with alanine. nih.gov This modification aims for specific activation by the colonic microflora. nih.gov
In addition to prodrugs, new delivery systems are being engineered. These include once-daily formulations with a multi-matrix delivery system and mesalazine granules, which have demonstrated efficacy in inducing and maintaining remission in mild-to-moderate ulcerative colitis. nih.gov Researchers are also investigating compounds with similar mechanisms to 5-ASA but with greater potency. One such compound, GED-0507-34, has been reported to have a 100- to 150-fold greater anti-inflammatory effect than 5-ASA in preclinical studies. youtube.com
Integration with Emerging Therapeutic Technologies
The integration of 5-ASA with cutting-edge therapeutic technologies holds the promise of synergistic effects and improved treatment outcomes for inflammatory conditions.
Gene Therapy and Stem Cell Therapy
Stem cell therapy, particularly using mesenchymal stem cells (MSCs), is an emerging treatment for IBD that can alleviate mucosal inflammation through immunomodulation and tissue repair. nih.govdvcstem.com Some studies have explored the use of MSCs in conjunction with 5-ASA. medcraveonline.com However, recent research in a murine model of ulcerative colitis suggests that 5-ASA could potentially interfere with the therapeutic efficacy of MSC transplantation. nih.gov The in vitro part of this study found that while 5-ASA could promote MSC migration, it also inhibited their proliferation and induced apoptosis. nih.gov This highlights the need for further investigation into the interactions between 5-ASA and stem cell therapies.
Biomaterial Integration
To enhance the targeted delivery of 5-ASA to the colon, various biomaterials are being investigated. These include hydrogels and nanoparticles designed to protect the drug from absorption in the upper gastrointestinal tract and release it at the site of inflammation. tandfonline.comnih.gov
Hydrogels: pH-sensitive hydrogels, such as those made from chitosan (B1678972) and poly(amidoamine), are being developed to exploit the pH changes in the gastrointestinal tract for targeted drug release. tandfonline.comnih.gov These hydrogels can be loaded with 5-ASA and are designed to release the drug in the higher pH environment of the colon. tandfonline.com
Nanoparticles: Various types of nanoparticles are also being explored for 5-ASA delivery. These include:
Silica (B1680970) nanoparticles: 5-ASA-loaded silica nanoparticles have been shown to selectively release the drug in inflamed colon tissue in mice with ulcerative colitis, demonstrating comparable efficacy at a lower dose than standard 5-ASA. nih.gov
Core-shell nanoparticles: A pH-sensitive core-shell nanoparticle system has been developed for the colon-targeted therapy of ulcerative colitis. researchgate.net
Hemoglobin nanoparticles: Bio-adhesive hemoglobin nanoparticles are being investigated as a colon-specific delivery system for the sustained release of 5-ASA. nih.gov
Chitosan-Carrageenan hydrogel beads: These have been prepared using an ionotropic gelation technique to ensure controlled drug release at the colon level. mdpi.com
| Biomaterial | Delivery Mechanism | Key Findings | Reference |
|---|---|---|---|
| pH-Sensitive Hydrogels | Exploits pH changes in the GI tract for targeted release in the colon. | Can be an effective vehicle for colon-targeting drug delivery. | tandfonline.com |
| Silica Nanoparticles | Selective drug release in inflamed tissue. | Achieved similar efficacy at a lower dosage compared to standard 5-ASA in a mouse model. | nih.gov |
| Core-Shell Nanoparticles | pH-sensitive system for colon-targeted therapy. | Showed significant therapeutic effect in ulcerative colitis mice. | researchgate.net |
| Hemoglobin Nanoparticles | Bio-adhesive for colon-specific delivery and sustained release. | Demonstrated localization in the descending colon after oral administration in a mouse model. | nih.gov |
| Chitosan-Carrageenan Hydrogel Beads | Ionotropic gelation for controlled release in the colon. | Aims to provide controlled drug release for IBD treatment. | mdpi.com |
In-depth Investigation of Microbiota-Host-Drug Interactions
The gut microbiota plays a crucial role in the efficacy of 5-ASA. For decades, it has been hypothesized that gut bacteria are responsible for the conversion of 5-ASA to its inactive form, N-acetyl-5-ASA. nih.gov Recent multi-omics studies have identified specific microbial enzymes, belonging to the thiolase and acyl-CoA N-acyltransferase superfamilies, that are responsible for this acetylation. broadinstitute.orgnih.gov The presence of these microbial acetyltransferases has been associated with an increased risk of treatment failure in patients using 5-ASA. nih.govbroadinstitute.org
Conversely, 5-ASA itself can alter the composition of the gut microbiota. Studies have shown that 5-ASA treatment can lead to an increase in the abundance of Firmicutes and a decrease in Bacteroidetes in the inflamed mucosa of ulcerative colitis patients. frontiersin.orgnih.gov This alteration may contribute to the therapeutic effects of 5-ASA by creating a more favorable environment for beneficial bacteria. frontiersin.orgnih.gov Furthermore, research suggests that the gut microbiota altered by 5-ASA can be vertically transmitted and may offer protective effects against colitis in offspring, indicating that these changes can direct the host immune system towards an anti-inflammatory state. nih.gov
| Interaction | Description | Impact on 5-ASA Therapy | Reference |
|---|---|---|---|
| Microbial Metabolism of 5-ASA | Gut microbial enzymes (thiolases and acyl-CoA N-acyltransferases) acetylate 5-ASA into the inactive N-acetyl-5-ASA. | Diminishes the clinical efficacy of 5-ASA and is associated with a higher risk of treatment failure. | nih.govbroadinstitute.orgnih.gov |
| 5-ASA's Effect on Microbiota | Alters the composition of the gut microbiota, often increasing Firmicutes and decreasing Bacteroidetes. | May contribute to the therapeutic effect by fostering a less inflammatory gut environment. | frontiersin.orgnih.gov |
Application in Diverse Pathological Contexts (e.g., Diabetic Wound Healing)
The anti-inflammatory and regenerative properties of 5-ASA have led to speculation about its potential use in other pathological contexts beyond IBD. One such area is diabetic wound healing. nih.govdntb.gov.ua Diabetic wounds are characterized by chronic inflammation, impaired tissue re-epithelialization, and poor microcirculation. nih.gov It is hypothesized that 5-ASA could be beneficial in treating diabetic wounds through several mechanisms:
Activation of PPAR-γ: This could help restore insulin (B600854) sensitivity and improve microcirculation. nih.govdntb.gov.ua
Activation of transforming growth factor-beta (TGF-β): This may aid in tissue re-epithelialization. nih.govdntb.gov.ua
Inhibition of NF-κB: This would help to reduce the prolonged inflammatory phase often seen in diabetic wounds. nih.gov
For this application to be feasible, suitable formulations of 5-ASA with high absorption rates would be necessary, as its permeability through the skin is low. nih.govdntb.gov.ua In vitro and in vivo studies are required to validate the potential pharmacological benefits of 5-ASA in diabetic wound healing. nih.govdntb.gov.ua
Q & A
Q. What ethical considerations apply to 5-ASA studies in pediatric IBD populations?
- Methodological Answer : Pediatric PK studies require adaptive designs (e.g., sparse sampling) to minimize blood draws. Obtain assent/consent using age-appropriate materials and monitor long-term safety (e.g., renal function). Collaborate with patient advocacy groups to align research priorities with family concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
